1,4-Dibromo-2-butanol
Description
The exact mass of the compound 1,4-Dibromobutan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSRAPMBSMSACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319034 | |
| Record name | 1,4-Dibromo-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-47-1 | |
| Record name | 1,4-Dibromo-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, 1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibromobutan-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dibromo-2-butanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dibromo-2-butanol: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2-butanol is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring two bromine atoms at the terminal positions and a secondary alcohol, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic applications of this compound, with a particular focus on its role as a key intermediate in the preparation of pharmaceutical compounds. Detailed experimental protocols for its synthesis, along with spectroscopic data for its characterization, are presented to facilitate its use in research and development.
Chemical Structure and Properties
This compound is a halogenated alcohol with the molecular formula C4H8Br2O.[1] The presence of a chiral center at the second carbon atom (C2) means that it exists as a racemic mixture of two enantiomers, (R)- and (S)-1,4-dibromo-2-butanol, unless a stereospecific synthesis is employed. The molecule's utility in organic synthesis stems from the differential reactivity of its functional groups: the two primary alkyl bromides are susceptible to nucleophilic substitution, while the secondary alcohol can undergo oxidation or etherification.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 1,4-dibromobutan-2-ol[1] |
| CAS Number | 19398-47-1[1] |
| Molecular Formula | C4H8Br2O[1] |
| SMILES String | C(CBr)C(CBr)O[1] |
| InChI Key | PSSRAPMBSMSACN-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 231.91 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 114-115 °C at 13 mmHg | [3] |
| Density | 2.001 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.544 | [3] |
Synthesis of this compound
A common and patented method for the synthesis of this compound involves the reaction of allyl bromide with formaldehyde in the presence of an acid catalyst.[4] This process proceeds through the formation of a diol intermediate, which is subsequently treated with hydrogen bromide.
Experimental Protocol: Synthesis from Allyl Bromide and Formaldehyde
The following protocol is adapted from the process described in US Patent 3,607,951 A.[3]
Materials:
-
Allyl bromide
-
Paraformaldehyde
-
Acetic acid
-
Acetic anhydride
-
Boron trifluoride etherate (or another suitable Lewis acid)
-
3 N Hydrochloric acid
-
Gaseous hydrogen bromide
-
Magnesium sulfate
-
Activated carbon
-
Standard laboratory glassware for reflux, distillation, and extraction
Procedure:
-
Step 1: Formation of the Acetoxy Intermediate. In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of allyl bromide, acetic acid, paraformaldehyde, and acetic anhydride is prepared. A Lewis acid catalyst, such as boron trifluoride etherate, is added cautiously. The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Step 2: Hydrolysis to the Diol. After cooling, the reaction mixture is concentrated under reduced pressure. The resulting oil is then hydrolyzed by boiling under reflux with 3 N hydrochloric acid for 2 hours. The solution is subsequently treated with activated carbon to remove colored impurities and then filtered. The filtrate is evaporated in vacuo to yield the crude 1-bromo-2,4-butanediol intermediate.
-
Step 3: Conversion to this compound. The crude diol is treated with a stream of gaseous hydrogen bromide at elevated temperatures (approximately 140-150 °C) for 4-5 hours. The reaction is complete when the consumption of hydrogen bromide ceases.
-
Step 4: Purification. The crude this compound is purified by vacuum distillation. The fraction boiling at 112-118 °C / 12 mmHg is collected.[4] The organic phases can be combined, dried with a drying agent like magnesium sulfate, and the solvent evaporated to yield the final product.
Synthesis Workflow
Spectroscopic Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on each carbon. The chemical shifts are influenced by the electronegative bromine and oxygen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH(OH)- | ~3.8 - 4.2 | Multiplet |
| -CH₂Br (at C1) | ~3.5 - 3.7 | Multiplet |
| -CH₂- (at C3) | ~2.0 - 2.4 | Multiplet |
| -CH₂Br (at C4) | ~3.4 - 3.6 | Multiplet |
| -OH | Variable | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (-CH(OH)-) | ~65 - 75 |
| C1 (-CH₂Br) | ~35 - 45 |
| C3 (-CH₂-) | ~30 - 40 |
| C4 (-CH₂Br) | ~30 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and carbon-bromine bonds.[5]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H stretch (alkane) | 3000 - 2850 | Medium |
| C-O stretch (alcohol) | 1150 - 1050 | Strong |
| C-Br stretch | 650 - 550 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[6] The molecular ion peak (M⁺) would be expected around m/z 230, 232, and 234 in a 1:2:1 ratio. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.
Reactivity and Applications in Drug Development
This compound is a valuable building block in organic synthesis due to its three reactive sites. The primary alkyl bromides are excellent electrophiles for nucleophilic substitution reactions, while the secondary hydroxyl group can be derivatized or oxidized.
A significant application of this compound is in the synthesis of heterocyclic compounds. For instance, it is a key precursor for the synthesis of 3-hydroxypyrrolidine, a scaffold found in numerous pharmaceutical agents. The reaction typically involves an intramolecular cyclization with a primary amine.
Reactivity Overview
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex molecules and pharmaceutical scaffolds. Its distinct reactive sites allow for a range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. The synthetic and spectroscopic information provided in this guide serves as a practical resource for the effective utilization of this important building block in research and development endeavors.
References
An In-depth Technical Guide to the Physical Properties of 1,4-Dibromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 1,4-Dibromo-2-butanol (CAS No: 19398-47-1). Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines experimental protocols for property determination, and illustrates a key synthetic application of this versatile chemical intermediate. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.
Introduction
This compound is a bifunctional organic compound featuring two bromine atoms and a secondary alcohol group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules and functionalized polymers. Its utility is underscored by the presence of multiple reactive sites that can be selectively addressed in chemical transformations. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, reaction setup, and purification.
Core Physical Properties
The physical characteristics of this compound have been determined and are summarized below. These properties are crucial for predicting its behavior in various solvents and under different temperature and pressure conditions.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₈Br₂O | [1] |
| Molecular Weight | 231.91 g/mol | [2][3][4] |
| CAS Number | 19398-47-1 | [1][2][3][4][5] |
| Appearance | Light yellow to brown clear liquid | [3][6][7] |
| Boiling Point | 114-115 °C at 13 mmHg~118 °C at 760 mmHg | [2][3][5] |
| Density | 2.001 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.544 | [3] |
Stereoisomerism
This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers: (R)-1,4-Dibromo-2-butanol and (S)-1,4-Dibromo-2-butanol. While these enantiomers have identical physical properties such as boiling point and density, they exhibit opposite optical rotation. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive. The stereochemistry of this compound is of particular importance in asymmetric synthesis, where a specific enantiomer may be required to achieve the desired biological activity in a target molecule.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of liquid compounds like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[6]
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[9]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or oil bath.[5]
-
The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.[6]
-
Upon reaching the boiling point, a continuous stream of bubbles will emerge from the open end of the capillary tube.[9]
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]
Determination of Density (Pycnometer or Graduated Cylinder Method)
Density is the mass of a substance per unit volume. For liquids, it can be accurately measured using a pycnometer or more simply with a graduated cylinder and a balance.[3][10]
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Electronic balance
Procedure:
-
The mass of a clean, dry graduated cylinder is measured and recorded.[11]
-
A specific volume of the liquid (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[11]
-
The graduated cylinder containing the liquid is reweighed, and the mass is recorded.[10]
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[10]
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[3]
-
For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.[3]
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can also be used to assess the purity of a sample.[12] The Abbe refractometer is a common instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Dropper or pipette
-
Constant temperature water bath (optional, for precise measurements)
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Using a dropper, apply a few drops of the liquid sample onto the surface of the prism.
-
Close the prism assembly.
-
While looking through the eyepiece, adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
If a color fringe is observed, it can be sharpened using the dispersion compensator.
-
Read the refractive index value from the instrument's scale.
-
It is important to also record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.[12]
Synthetic Utility and Reaction Pathway
This compound is a versatile synthetic intermediate. One notable reaction is its intramolecular cyclization to form a substituted tetrahydrofuran, a common structural motif in many natural products and pharmaceuticals.[13][14] This reaction typically proceeds under basic conditions.
Caption: Intramolecular cyclization of this compound.
This diagram illustrates the base-mediated intramolecular cyclization of this compound. The base deprotonates the hydroxyl group to form an alkoxide intermediate. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon bearing a bromine atom, leading to the formation of a five-membered tetrahydrofuran ring.
Conclusion
This technical guide has provided a detailed summary of the essential physical properties of this compound, along with generalized protocols for their experimental determination. The tabulated data offers a quick and accessible reference for laboratory use. Furthermore, the illustration of its synthetic utility in forming tetrahydrofuran derivatives highlights its importance as a building block in organic chemistry. This information is intended to support researchers and scientists in the safe and effective application of this compound in their synthetic endeavors.
References
- 1. phillysim.org [phillysim.org]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. pubs.aip.org [pubs.aip.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. ucc.ie [ucc.ie]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. wjec.co.uk [wjec.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. athabascau.ca [athabascau.ca]
- 13. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to 1,4-Dibromo-2-butanol (CAS: 19398-47-1): Properties, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of 1,4-Dibromo-2-butanol, a versatile chemical intermediate with the CAS number 19398-47-1. It details the compound's chemical and physical properties, outlines established synthesis protocols, and explores its reactivity and significant applications, particularly in the field of pharmaceutical development. The guide is intended for researchers, chemists, and professionals in drug discovery and organic synthesis, offering structured data, detailed methodologies, and visual representations of key chemical pathways and workflows.
Introduction
This compound is a halogenated alcohol recognized as a valuable building block in organic synthesis.[1] Its molecular structure is characterized by a four-carbon chain with bromine atoms at the C1 and C4 positions and a secondary hydroxyl group at the C2 position. This trifunctional nature provides multiple reactive sites that can be selectively manipulated.[1] The presence of a stereogenic center at the C2 carbon means the compound exists as a pair of enantiomers, making it a target for asymmetric synthesis, especially for developing chiral drugs.[1]
A primary application of this compound is as a key precursor in the synthesis of heterocyclic compounds, most notably substituted pyrrolidines.[1] These five-membered nitrogen-containing rings are a common scaffold in many pharmaceutically active compounds, including anticholinergic medicines like glycopyrrolate.[2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases.[3][4][5][6]
| Property | Value | Reference |
| CAS Number | 19398-47-1 | [3] |
| Molecular Formula | C₄H₈Br₂O | [3][7][8][9] |
| Molecular Weight | 231.91 g/mol | [3][4][7][9] |
| Appearance | Colorless to light yellow/brown liquid | [5][7] |
| Boiling Point | 114-115 °C at 13 mmHg | [3][5][6] |
| Density | 2.001 g/mL at 25 °C | [3][5][6] |
| Refractive Index (n20/D) | 1.544 | [3][5][6] |
| IUPAC Name | 1,4-dibromobutan-2-ol | [4] |
| InChI Key | PSSRAPMBSMSACN-UHFFFAOYSA-N | [3][4] |
| SMILES | OC(CBr)CCBr | [3][4] |
| Purity | Available as technical grade (85%) and higher purity (95%+) | [3][7][8] |
Synthesis and Experimental Protocols
The most documented industrial synthesis of this compound starts from allyl bromide and formaldehyde, proceeding through a diol intermediate.[2]
Experimental Protocol: Synthesis from Allyl Bromide
This protocol is adapted from a patented industrial process.[2] The synthesis involves three main stages, as illustrated in the workflow diagram below.
-
Step 1: Acetoxylation. In a reaction vessel, mix allyl bromide (1.0 eq), paraformaldehyde (1.2 eq), acetic acid (as solvent), and acetic anhydride. Add a Lewis acid catalyst, such as boron trifluoride ether complex or zinc chloride, portion-wise while maintaining the temperature. The reaction mixture is stirred until the formation of the intermediate, 1-bromo-2,4-diacetoxybutane, is complete.
-
Step 2: Hydrolysis. The crude product from Step 1 is subjected to hydrolysis. An aqueous solution of a strong, volatile acid like hydrochloric acid (e.g., 3N HCl) is added, and the mixture is heated. This step cleaves the acetate esters to form 1-bromo-2,4-butanediol. The volatile acid is subsequently removed by evaporation under vacuum.[2]
-
Step 3: Bromination. The resulting 1-bromo-2,4-butanediol is treated with hydrogen bromide (gaseous HBr or concentrated hydrobromic acid) at elevated temperatures (e.g., 150°C).[2] The hydroxyl group at the C4 position is converted to a bromide. The reaction is complete when HBr consumption ceases. The final product, this compound, is then purified by vacuum distillation.[2]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its three distinct functional groups. The two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the secondary alcohol can undergo oxidation or esterification.[1]
Application in Pyrrolidine Synthesis
A prominent application is the synthesis of N-substituted-3-hydroxypyrrolidines. This transformation is achieved through a tandem nucleophilic substitution reaction with a primary amine. The amine first displaces one of the bromide ions (typically the more reactive primary bromide at C4), followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the second bromide (C1) to form the five-membered ring.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment. While raw spectra are beyond the scope of this guide, the availability of key analytical data is summarized below.
| Spectroscopic Method | Availability | Reference |
| ¹H NMR | Data available | [10][11] |
| ¹³C NMR | Data available | [10] |
| FTIR | Data available | [10] |
| Mass Spectrometry (MS) | Data available | [10] |
| Raman Spectroscopy | Data available | [10] |
Note: Full spectral data can typically be accessed through chemical databases such as SpectraBase.[10][11]
Safety and Handling
This compound is a hazardous chemical and requires careful handling in a controlled laboratory environment.
| Safety Aspect | Information | Reference |
| GHS Hazard Statement | H341: Suspected of causing genetic defects | [4] |
| GHS Pictogram | Health Hazard | [4] |
| Precautionary Statements | P203, P280, P318, P405, P501 | [4] |
| General Hazards | Irritating and corrosive to eyes, skin, and respiratory tract | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat | [6] |
| Storage | Store in a cool, well-ventilated place (2-8°C recommended) away from incompatible materials | [5] |
| Storage Class | Combustible liquid | [6] |
Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a highly functionalized and synthetically important intermediate. Its defined reactive sites—two distinct bromide leaving groups and a secondary alcohol—provide chemists with a versatile platform for constructing more complex molecules. Its established role in the synthesis of the pyrrolidine core underscores its value to the pharmaceutical and drug development industries. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- 1. This compound | 19398-47-1 | Benchchem [benchchem.com]
- 2. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]
- 3. This compound 85 , technical grade 19398-47-1 [sigmaaldrich.com]
- 4. This compound | C4H8Br2O | CID 29570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 19398-47-1 [amp.chemicalbook.com]
- 6. 1,4-ジブロモ-2-ブタノール 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. scbt.com [scbt.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis and Discovery of 1,4-Dibromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and discovery of 1,4-Dibromo-2-butanol, a versatile chemical intermediate. The document details historical synthetic routes, modern experimental protocols, and quantitative data to support its application in research and development.
Discovery and Historical Context
The precise first synthesis or "discovery" of this compound is not extensively documented in readily available literature. However, its existence and methods for its preparation predate the more economically viable methods developed in the latter half of the 20th century. Early synthetic routes were often of limited practical significance due to the use of starting materials that were not commercially abundant or were difficult to synthesize themselves.
A notable early method involved the synthesis from butane-1,2,4-triol, as mentioned in U.S. Patent 2,838,521. While effective, this method was hampered by the high cost of the starting triol. Other historical, albeit less practical, methods are noted in the chemical literature, such as those starting from 4-bromo-1-butene or 4-methoxy-butane-1,2-diol.
A significant advancement in the practical synthesis of this compound came with the development of a process starting from the readily available and more economical allyl bromide and formaldehyde. This method, detailed in U.S. Patent 3,607,951, represents a key milestone in making this compound more accessible for broader applications, particularly as an intermediate in the synthesis of pyrrolidine derivatives used in pharmaceuticals.
Synthesis of this compound
The most well-documented and industrially significant synthesis of this compound involves the reaction of allyl bromide with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of an acid catalyst. The reaction proceeds through the formation of a diol intermediate, which is subsequently treated with hydrogen bromide to yield the final product.
The synthesis can be carried out using either aqueous or non-aqueous solvent systems. Aliphatic acids, such as acetic acid, often in combination with acetic anhydride, are particularly effective non-aqueous solvents. When using an acetic acid/acetic anhydride solvent system, the intermediate diol is esterified to form 1-bromo-2,4-diacetoxybutane, which is then hydrolyzed to 1-bromo-2,4-butanediol before the final bromination step. The use of an aqueous solvent system directly forms the 1-bromo-2,4-butanediol, eliminating the need for a separate hydrolysis step, though this may result in lower yields.
General Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound from allyl bromide and formaldehyde in a non-aqueous solvent system.
Spectroscopic Profile of 1,4-Dibromo-2-butanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 1,4-Dibromo-2-butanol. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This information is crucial for its application in synthetic chemistry and drug development, where precise structural confirmation is paramount.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the following tables, providing a quick reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | Data not publicly available | - | - | -CH₂Br (at C1) |
| 2 | Data not publicly available | - | - | -CH₂- (at C3) |
| 3 | Data not publicly available | - | - | -CH(OH)- (at C2) |
| 4 | Data not publicly available | - | - | -CH₂Br (at C4) |
| 5 | Data not publicly available | - | - | -OH |
¹³C NMR Data
| Carbon Atom | Chemical Shift (ppm) |
| C1 | Data not publicly available |
| C2 | Data not publicly available |
| C3 | Data not publicly available |
| C4 | Data not publicly available |
Note: Detailed, publicly available peak lists and coupling constants for ¹H and ¹³C NMR spectra of this compound are limited. Spectroscopic databases like SpectraBase may contain this information, but access often requires a subscription.
Infrared (IR) Spectroscopy
The following table lists the major absorption bands observed in the infrared spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2930 | Medium | C-H stretch (alkane) |
| ~1430 | Medium | C-H bend (alkane) |
| ~1260 | Strong | C-O stretch (secondary alcohol) |
| ~650 | Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by the following major fragments. The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments.
| m/z | Relative Intensity (%) | Tentative Fragment Assignment |
| 152/154 | - | [M - HBr - H₂O]⁺ |
| 137/139 | - | [M - CH₂Br]⁺ |
| 121/123 | - | [CH₂CHCH₂Br]⁺ |
| 107/109 | - | [CH₂CHBr]⁺ |
| 71 | - | [C₄H₇O]⁺ |
| 43 | 100 | [C₃H₇]⁺ or [CH₃CO]⁺ (Base Peak) |
Note: The relative intensities are approximate and can vary depending on the specific instrument and conditions used. The table presents a selection of key fragments for structural elucidation.
Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific parameters may vary between different instruments and laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
Data Acquisition:
-
¹H NMR: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum can be obtained using several techniques. For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid sample cell.[1]
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the solvent) is first recorded and then automatically subtracted from the sample spectrum to yield the spectrum of the compound. The data is typically collected over a range of 4000 to 400 cm⁻¹. The spectrum referenced in the NIST WebBook was measured on a dispersive instrument.[1]
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. This technique is known as Electron Ionization (EI).
Mass Analysis and Detection: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each fragment, generating the mass spectrum.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural characterization of this compound using the spectroscopic techniques discussed.
Caption: Workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide to C4H8Br2O: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C4H8Br2O, focusing on its molecular weight, isomeric forms, key physicochemical properties, and its role as a versatile intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development, offering detailed experimental protocols and a summary of its applications.
Molecular Identity and Physicochemical Properties
The molecular formula C4H8Br2O represents a group of structural isomers and stereoisomers, each with unique properties and applications. The molecular weight of C4H8Br2O has been computationally determined to be approximately 231.91 g/mol .[1][2][3]
Quantitative Data Summary
The table below summarizes key quantitative data for prominent isomers of C4H8Br2O. These compounds are valuable as building blocks in the synthesis of more complex molecules.[1]
| Property | 1,1-Dibromobutan-2-ol | 1,4-Dibromo-2-butanol | 3,3-Dibromobutan-2-ol |
| Molecular Formula | C4H8Br2O | C4H8Br2O | C4H8Br2O |
| Molecular Weight | 231.91 g/mol [1] | 231.914 g/mol [4] | 231.91 g/mol [2] |
| Boiling Point | Not available | 114-115 °C at 13 mmHg[5] | Not available |
| Density | Not available | 2.001 g/mL at 25 °C[2] | Not available |
| Refractive Index | Not available | n20/D 1.544[2] | Not available |
Isomerism in C4H8Br2O
The structural diversity of C4H8Br2O arises from the various possible arrangements of the two bromine atoms and the hydroxyl group on the four-carbon butane chain. This leads to a number of constitutional isomers, including:
Furthermore, the presence of chiral centers in many of these isomers gives rise to stereoisomerism (enantiomers and diastereomers), which is of particular interest in the development of chiral drugs. For example, 2,3-dibromobutane has multiple stereoisomers, and similar complexity is expected for its hydroxylated analogs.
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and analysis of C4H8Br2O isomers.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of allyl bromide with formaldehyde in the presence of an acid catalyst.[4]
Materials:
-
Allyl bromide
-
Paraformaldehyde
-
Acetic acid
-
Acetic anhydride
-
Zinc chloride
-
3 N Hydrochloric acid
-
Gaseous hydrogen bromide
-
Magnesium sulfate
-
Activated carbon
Procedure:
-
A mixture of allyl bromide, acetic acid, acetic anhydride, paraformaldehyde, and zinc chloride is prepared and allowed to react.[4]
-
The resulting organic phase is separated, dried with magnesium sulfate, and evaporated.[4]
-
The crude product is hydrolyzed by boiling with 3 N hydrochloric acid.[4]
-
The solution is then treated with activated carbon and evaporated under vacuum.[4]
-
The obtained substance is converted to this compound by treatment with gaseous hydrogen bromide at elevated temperatures.[4]
-
The final product is purified by vacuum distillation.[4]
General Synthesis of Brominated Butanols
A general approach to synthesizing brominated butanols involves the bromination of a corresponding butanol. For instance, 2-bromobutane can be synthesized from 2-butanol. A similar principle can be applied to produce dibrominated butanols.
Materials:
-
Butanol isomer (e.g., Butane-1,4-diol)
-
Sodium bromide
-
Concentrated sulfuric acid
-
Water
-
5% Sodium hydroxide solution (for absorption of bromine gas)
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask, slowly add concentrated sulfuric acid to water with cooling.
-
Add the butanol isomer to the cooled acid solution, followed by finely ground sodium bromide.[7]
-
Set up a reflux apparatus with an absorption device for any evolved bromine gas, using a 5% sodium hydroxide solution as the absorbent.[7]
-
Heat the mixture under reflux for approximately 30 minutes.[7]
-
After cooling, reconfigure the apparatus for distillation and distill the product.[7]
-
The distillate is washed successively with water, concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water again.[7]
-
The organic layer is dried over anhydrous calcium chloride to yield the final product.[7]
Analytical Methods
The analysis of brominated organic compounds like C4H8Br2O is typically performed using gas chromatography (GC).
Instrumentation:
-
Gas Chromatograph (GC)
-
Detector: Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS). ECD is particularly sensitive to halogenated compounds.[8][9]
Sample Preparation:
-
Solvent Extraction: The sample is dissolved in a suitable organic solvent.
-
Headspace Analysis: For volatile compounds, the vapor phase above the sample is injected into the GC.[8]
-
Purge-and-Trap: An inert gas is bubbled through the sample, and the volatilized compounds are collected on a sorbent trap before being introduced to the GC.[8]
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 280 °C.
-
Detector Temperature: 300 °C
When coupled with a mass spectrometer (GC-MS), this method allows for the definitive identification of the isomers based on their mass spectra.[8][9]
Applications in Research and Drug Development
Compounds with the molecular formula C4H8Br2O, particularly this compound, are highly valued as intermediates in organic synthesis. Their bifunctional nature, possessing both hydroxyl and bromo functional groups, allows for a wide range of chemical transformations.
They serve as versatile building blocks for introducing a four-carbon chain with multiple points for further functionalization. This is particularly useful in the synthesis of complex molecules, including pharmaceuticals and natural products. The bromine atoms can act as leaving groups in nucleophilic substitution reactions, while the hydroxyl group can be oxidized or participate in ether and ester formation.
The general utility of bromo-organic compounds in organic synthesis is well-established, encompassing reactions such as bromination, cyclization, and ring-opening reactions.[10]
Synthetic Workflow Visualization
The following diagram illustrates a generalized synthetic workflow where a C4H8Br2O isomer is utilized as a key intermediate.
Caption: Generalized synthetic workflow using a C4H8Br2O isomer as a versatile intermediate.
References
- 1. This compound | 19398-47-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. (2R,3S)-2,3-dibromobutan-1-ol | C4H8Br2O | CID 92170205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]
- 5. This compound CAS#: 19398-47-1 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. guidechem.com [guidechem.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1,4-Dibromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and known properties of 1,4-Dibromo-2-butanol (CAS No: 19398-47-1). The information is intended for professionals in research and development who may be working with this compound.
Chemical and Physical Properties
This compound is a combustible liquid.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C4H8Br2O | [3][4] |
| Molecular Weight | 231.91 g/mol | [3][4] |
| Appearance | Light yellow to brown clear liquid | [5] |
| Boiling Point | 114-115 °C at 13 mmHg | |
| Density | 2.001 g/mL at 25 °C | |
| Refractive Index | n20/D 1.544 | |
| CAS Number | 19398-47-1 | [3][4] |
Safety and Toxicology
Hazard Classification
This compound is suspected of causing genetic defects and is classified as a mutagenicity category 2 substance.[6] It is also known to cause serious eye irritation.
Toxicological Summary
| Endpoint | Observation | Source |
| Genetic Toxicity | Suspected of causing genetic defects. | [5][6] |
| Eye Irritation | Causes serious eye irritation. | |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. |
Due to the suspected mutagenicity, all handling procedures should be designed to minimize exposure.
Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are critical to ensure safety when working with this compound.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.
Personal Protective Equipment
The following PPE is recommended when handling this compound:
-
Eye Protection: Tightly sealed safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves. The exact breakthrough time of the glove material should be confirmed with the manufacturer.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of vapor inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Storage and Disposal
Storage
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed when not in use. It is classified as a combustible liquid (Storage Class 10).[1][2]
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.
Experimental Protocols: Synthesis of this compound
The following experimental protocols are based on methods described in U.S. Patent 3,607,951. These procedures should only be carried out by trained professionals in a suitable laboratory setting.
Synthesis from Allyl Bromide and Formaldehyde
Method 1: Using Boron Trifluoride Ether Complex
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine 150g of allyl bromide, 200 ml of acetic acid, 75g of paraformaldehyde, 75 ml of acetic acid anhydride, and 75 ml of boron trifluoride ether complex.
-
Reaction: Heat the mixture to 60-70°C for 4-5 hours.
-
Hydrolysis: After cooling, add 200 ml of water and 100 ml of concentrated hydrochloric acid. Heat the mixture to 100-110°C for 4-5 hours.
-
Bromination: Cool the reaction mixture to below 0°C and introduce gaseous hydrogen bromide for 4-5 hours.
-
Purification: The crude product is then distilled under vacuum. This compound boils at 112-118°C under 12 mmHg pressure.
Method 2: Using Zinc Chloride
-
Reaction Setup: Combine 150g of allyl bromide, 250 ml of acetic acid, 75 ml of acetic acid anhydride, 75g of paraformaldehyde, and 75g of zinc chloride in a suitable reaction vessel.
-
Procedure: Follow the same heating, hydrolysis, bromination, and purification steps as outlined in Method 1.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from allyl bromide and formaldehyde as described in the experimental protocols.
Caption: Synthesis workflow for this compound.
Logical Relationships of Hazards and Handling
This diagram shows the logical connections between the known properties, hazards, and required handling procedures for this compound.
Caption: Logical relationships of hazards and handling.
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. opcw.org [opcw.org]
- 3. fishersci.ca [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. This compound | 19398-47-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | C4H8Br2O | CID 29570 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action and Reactivity of 1,4-Dibromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2-butanol is a bifunctional electrophilic compound with potential applications in organic synthesis and as a chemical probe in biological systems. Its reactivity is defined by the presence of two primary bromide leaving groups and a secondary alcohol. This guide provides a comprehensive overview of the theoretical mechanism of action of this compound as a bifunctional alkylating agent, its reactivity towards biological nucleophiles, and its potential implications in drug development. Due to a lack of specific experimental data in the public domain for this particular compound, this guide extrapolates its properties from the well-established knowledge of closely related bifunctional alkylating agents.
Introduction
This compound (CAS: 19398-47-1) is a halogenated alcohol with a molecular weight of 231.91 g/mol .[1] Its structure, featuring two reactive carbon-bromine bonds and a hydroxyl group, makes it a versatile reagent in chemical synthesis.[2] In a biological context, this molecule is predicted to act as a bifunctional alkylating agent, a class of compounds known for their ability to form covalent bonds with nucleophilic macromolecules, such as DNA and proteins.[3][4][5] This reactivity is the basis for the cytotoxic effects of many established anticancer drugs.[6] This guide will explore the theoretical mechanism of action, reactivity, and potential biological consequences of this compound, drawing parallels with well-studied alkylating agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility, stability, and distribution in biological systems.
| Property | Value | Reference |
| Molecular Formula | C4H8Br2O | |
| Molecular Weight | 231.91 g/mol | [1] |
| Appearance | Light yellow to brown clear liquid | [7] |
| Boiling Point | 114-115 °C at 13 mmHg | |
| Density | 2.001 g/mL at 25 °C | |
| Refractive Index | n20/D 1.544 | |
| GHS Hazard Statement | H341: Suspected of causing genetic defects | [7] |
Mechanism of Action: A Bifunctional Alkylating Agent
As a bifunctional alkylating agent, this compound possesses two reactive centers that can form covalent bonds with nucleophiles. The proposed mechanism of action involves the sequential alkylation of biological macromolecules, leading to the formation of cross-links.
DNA Alkylation and Cross-linking
The primary target for many alkylating agents is DNA.[6] The nucleophilic centers in DNA, particularly the N7 position of guanine, are susceptible to alkylation.[5] A monofunctional alkylation event can lead to base mispairing and DNA strand breaks. However, the bifunctional nature of this compound allows for a second alkylation event, resulting in DNA cross-linking. This can occur as either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands) cross-links.[4] Interstrand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]
Protein Alkylation and Cross-linking
Proteins also contain numerous nucleophilic residues, such as cysteine, histidine, and lysine, which can be alkylated by this compound. The covalent modification of proteins can lead to a variety of consequences, including:
-
Enzyme Inhibition: Alkylation of active site residues can irreversibly inhibit enzyme function.
-
Disruption of Protein Structure: Modification of cysteine residues involved in disulfide bonds can alter protein folding and stability.
-
Inhibition of Protein-Protein Interactions: Alkylation of residues at interaction interfaces can prevent the formation of protein complexes.
-
Protein Cross-linking: The bifunctional nature of this compound can lead to the cross-linking of proteins, either within a single polypeptide chain or between different proteins. This can result in the formation of non-functional protein aggregates.
Reactivity and Quantitative Data (Hypothetical)
The reactivity of this compound is dependent on the nucleophilicity of the target molecule and the reaction conditions. Due to the absence of specific experimental data, Table 2 presents hypothetical quantitative data to illustrate the expected reactivity profile and cytotoxic potency. These values are representative of what might be observed for a bifunctional alkylating agent of this nature.
| Parameter | Hypothetical Value | Target/Cell Line | Comments |
| Second-order rate constant (k) for reaction with Cysteine | 10-2 - 10-1 M-1s-1 | Thiol group of Cysteine | Represents the initial alkylation event. |
| IC50 (Cytotoxicity) | 1 - 50 µM | HeLa (Cervical Cancer) | Expected range for a moderately potent alkylating agent. |
| IC50 (Cytotoxicity) | 5 - 100 µM | A549 (Lung Cancer) | Cell line-dependent sensitivity is common. |
| DNA Interstrand Cross-linking Frequency | 1 cross-link per 106 - 107 bp at IC50 concentration | Genomic DNA | A low frequency of these lesions can be highly cytotoxic. |
Experimental Protocols
The following are generalized protocols for key experiments to characterize the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effect of a compound on cultured cells.[8]
-
Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., HeLa or A549) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
DNA Interstrand Cross-linking Assay (Modified Comet Assay)
This protocol provides a method to detect DNA interstrand cross-links in individual cells.
-
Cell Treatment: Treat cultured cells with this compound at various concentrations for a defined period (e.g., 2-4 hours).
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA.
-
Irradiation: Irradiate the slides on ice with a controlled dose of gamma or X-rays to induce random DNA strand breaks.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to denature the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: In untreated or non-cross-linked cells, the fragmented DNA will migrate out of the nucleus, forming a "comet tail." In the presence of interstrand cross-links, the DNA will be retained in the nucleus, resulting in a smaller or absent comet tail. The extent of cross-linking can be quantified by measuring the tail moment.
In-solution Protein Alkylation and Mass Spectrometry Analysis
This protocol describes a general approach to identify protein targets of this compound.
-
Protein Incubation: Incubate a purified protein or a complex protein lysate with this compound at a specific concentration and for a set time at 37°C. Include a control sample without the compound.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like dithiothreitol (DTT).
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide to prevent their re-oxidation.
-
Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify peptides that have been modified by this compound. The mass shift corresponding to the addition of the butanol moiety will indicate the site of alkylation.
Implications for Drug Development
Bifunctional alkylating agents have a long history in cancer chemotherapy. The potential of this compound or its derivatives in drug development would depend on several factors:
-
Selectivity: The ideal compound would show preferential cytotoxicity towards cancer cells over normal cells.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound would need to be favorable.
-
Toxicity Profile: The off-target effects and overall toxicity of the compound would need to be within an acceptable range.
Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the identification of novel therapeutic agents.[9]
Conclusion
This compound is a bifunctional molecule with the chemical characteristics of an alkylating agent. Based on the established mechanisms of this class of compounds, it is predicted to exert its biological effects through the covalent modification of DNA and proteins, leading to the formation of cross-links and subsequent cellular dysfunction and death. While specific experimental data on the biological activity of this compound is currently lacking, this guide provides a theoretical framework for its mechanism of action and reactivity. Further experimental investigation is required to validate these hypotheses and to explore the potential of this and related compounds in chemical biology and drug discovery.
References
- 1. This compound | 19398-47-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Proteomic Analysis Identifies Dysregulated Proteins in Butanol-Tolerant Gram-Positive Lactobacillus mucosae BR0713-33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Alkylation Methods for Assessing the Protein Redox State | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Clostridium cellulovorans Proteomic Responses to Butanol Stress [frontiersin.org]
- 5. A chemical inhibitor of cell growth reduces cell size in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Analysis Identifies Dysregulated Proteins in Butanol-Tolerant Gram-Positive Lactobacillus mucosae BR0713–33 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines [mdpi.com]
stereoisomerism and chirality of 1,4-Dibromo-2-butanol
An In-depth Technical Guide to the Stereoisomerism and Chirality of 1,4-Dibromo-2-butanol
Executive Summary
This compound (CAS No: 19398-47-1) is a trifunctional chemical intermediate of significant interest in organic synthesis, particularly for the preparation of complex molecules and pharmaceutical compounds.[1] Its structure, featuring bromine atoms at the C1 and C4 positions and a hydroxyl group at the C2 position, provides multiple reactive sites for synthetic transformations.[1] A critical aspect of its molecular architecture is the presence of a single stereogenic center, which imparts chirality to the molecule. This guide provides a detailed examination of the stereoisomerism of this compound, presents its physicochemical properties, outlines experimental protocols for its synthesis and enantiomeric resolution, and illustrates key concepts through structured diagrams.
Stereoisomerism and Chirality
The stereochemistry of this compound is defined by the presence of a single chiral center.
The Stereogenic Center
The carbon atom at the second position (C2) is a stereogenic center because it is bonded to four different substituent groups:
-
A hydrogen atom (-H)
-
A hydroxyl group (-OH)
-
A bromomethyl group (-CH₂Br)
-
A 2-bromoethyl group (-CH₂CH₂Br)[1]
The presence of this single chiral center means the molecule is not superimposable on its mirror image, a fundamental condition for chirality.[1]
Enantiomers
As a consequence of having one chiral center, this compound exists as a pair of stereoisomers known as enantiomers.[1] These enantiomers are designated as (R)-1,4-dibromo-2-butanol and (S)-1,4-dibromo-2-butanol according to the Cahn-Ingold-Prelog priority rules.[1]
Enantiomers share identical physical properties such as boiling point, melting point, density, and refractive index.[1] However, they exhibit distinct behavior when interacting with plane-polarized light, rotating it in equal but opposite directions.[1] A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture, which is optically inactive due to the cancellation of optical rotation.[1]
References
Methodological & Application
Synthesis of Novel Derivatives from 1,4-Dibromo-2-butanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic and acyclic derivatives from the versatile building block, 1,4-dibromo-2-butanol. This trifunctional molecule, possessing two primary bromide leaving groups and a secondary hydroxyl group, serves as a valuable precursor for the synthesis of oxetanes, tetrahydrofurans, pyrrolidines, and other ethers, which are key structural motifs in many pharmaceutical agents.
Intramolecular Cyclization: Synthesis of Oxygen Heterocycles
The presence of a hydroxyl group and two bromide atoms within the same molecule allows for facile intramolecular cyclization of this compound upon treatment with a base. This reaction can theoretically yield two different cyclic ether products: a four-membered oxetane ring or a five-membered tetrahydrofuran ring. The regioselectivity of the cyclization is dependent on the reaction conditions, with the formation of the thermodynamically more stable five-membered ring generally being favored.
Synthesis of 3-Hydroxytetrahydrofuran and 2-(Bromomethyl)oxetane
Treatment of this compound with a base such as sodium hydroxide initiates an intramolecular Williamson ether synthesis. The alkoxide formed by the deprotonation of the secondary alcohol can attack either the C1 or C4 position, displacing a bromide ion to form 2-(bromomethyl)oxetane or 3-hydroxytetrahydrofuran, respectively.
Experimental Protocol: Base-Mediated Intramolecular Cyclization
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of water and diethyl ether.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of 3-hydroxytetrahydrofuran and 2-(bromomethyl)oxetane, can be purified by fractional distillation or column chromatography on silica gel.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |
| This compound | C₄H₈Br₂O | 231.91 | 23.2 g | 0.1 | - |
| Sodium Hydroxide | NaOH | 40.00 | 4.4 g | 0.11 | - |
| 3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | - | - | Major Product |
| 2-(Bromomethyl)oxetane | C₄H₇BrO | 151.00 | - | - | Minor Product |
Intermolecular Reactions: Synthesis of Ethers and Amines
The reactivity of the bromide and hydroxyl groups of this compound can also be exploited in intermolecular reactions to generate a variety of derivatives.
Williamson Ether Synthesis
The hydroxyl group of this compound can be deprotonated with a strong base like sodium hydride, and the resulting alkoxide can react with an alkyl halide to form an ether. Alternatively, the bromide atoms can be displaced by an external alkoxide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Expected Yield (%) |
| This compound | C₄H₈Br₂O | 231.91 | 11.6 g | 0.05 | - |
| Sodium Hydride (60%) | NaH | 24.00 | 3.0 g | 0.06 | - |
| Benzyl Bromide | C₇H₇Br | 171.04 | 9.4 g | 0.055 | 70-85 |
| 1,4-Dibromo-2-(benzyloxy)butane | C₁₁H₁₄Br₂O | 322.04 | - | - | - |
Synthesis of N-Substituted-3-hydroxypyrrolidines
The reaction of this compound with primary amines provides a direct route to N-substituted-3-hydroxypyrrolidines. The reaction proceeds via a tandem nucleophilic substitution, where the amine first displaces one of the bromide atoms, followed by an intramolecular cyclization to displace the second bromide, forming the pyrrolidine ring.[1]
Experimental Protocol: Synthesis of N-Benzyl-3-hydroxypyrrolidine
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
Add potassium carbonate (3 equivalents) and benzylamine (2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to afford N-benzyl-3-hydroxypyrrolidine.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Expected Yield (%) |
| This compound | C₄H₈Br₂O | 231.91 | 5.8 g | 0.025 | - |
| Benzylamine | C₇H₉N | 107.15 | 6.7 g | 0.0625 | 60-75 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 10.4 g | 0.075 | - |
| N-Benzyl-3-hydroxypyrrolidine | C₁₁H₁₅NO | 177.24 | - | - | - |
Characterization Data
The synthesized derivatives should be characterized by standard spectroscopic methods to confirm their identity and purity.
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): δ 4.05 (m, 1H), 3.60-3.40 (m, 4H), 2.40-2.15 (m, 2H), 2.05 (br s, 1H, OH).
-
¹³C NMR (CDCl₃): δ 68.5, 40.1, 35.8, 33.2.
-
IR (neat, cm⁻¹): 3380 (br, O-H), 2950, 1430, 1250, 1060.
-
MS (EI, m/z): 232, 230, 228 [M⁺], 151, 149, 123, 121.
(Note: Spectroscopic data for the synthesized derivatives should be acquired and analyzed to confirm their structures.)
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic and acyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and development. The ability to selectively functionalize the different reactive sites of this molecule opens up a wide array of possibilities for creating complex and biologically active molecules.
References
Application Notes: The Versatile Role of 1,4-Dibromo-2-butanol in the Synthesis of Pharmaceutical Intermediates
Introduction
1,4-Dibromo-2-butanol is a trifunctional chemical building block of significant interest in pharmaceutical development. Its structure, featuring two reactive bromine atoms at the 1 and 4 positions and a secondary hydroxyl group at the 2-position, allows for a variety of chemical transformations. This versatility makes it a valuable precursor for the synthesis of complex heterocyclic structures, which are core components of many active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of N-substituted-3-hydroxypyrrolidines.
Key Application: Synthesis of N-Substituted-3-Hydroxypyrrolidines
A primary application of this compound in the pharmaceutical industry is in the synthesis of N-substituted-3-hydroxypyrrolidines. These compounds are crucial intermediates for a range of pharmaceuticals, most notably anticholinergic agents such as glycopyrrolate.[1] The reaction proceeds via a cyclization reaction between this compound and a primary amine.
The general reaction scheme involves the nucleophilic attack of the primary amine on one of the carbon atoms bearing a bromine atom, followed by an intramolecular cyclization to form the pyrrolidine ring.
Signaling Pathway of the Synthesis of N-Substituted-3-Hydroxypyrrolidines
Caption: Synthetic pathway for N-substituted-3-hydroxypyrrolidines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented industrial process for the preparation of this compound from allyl bromide and formaldehyde.[1]
Materials:
-
Allyl bromide
-
Paraformaldehyde
-
Acetic acid
-
Acetic acid anhydride
-
Concentrated sulfuric acid
-
3 N Hydrochloric acid
-
Gaseous hydrogen bromide
-
Magnesium sulfate
Equipment:
-
Three-necked flask equipped with a reflux condenser and dropping funnel
-
Steam bath
-
Vacuum distillation apparatus
Procedure:
-
In a three-necked flask, prepare a mixture of 150 g of allyl bromide, 200 ml of acetic acid, 75 g of paraformaldehyde, 75 ml of acetic acid anhydride, and 20 ml of concentrated sulfuric acid.
-
Heat the mixture on a steam bath under reflux for 15-20 hours.
-
After cooling, the organic phase is separated, combined, and dried with magnesium sulfate.
-
The solvent is evaporated on a steam bath, yielding a brown oily residue.
-
The residue is hydrolyzed by boiling under reflux for 2 hours with 500 ml of 3 N hydrochloric acid.
-
The solution is treated with activated carbon and evaporated in a vacuum on a steam bath.
-
The resulting substance is treated with gaseous hydrogen bromide for 4-5 hours at approximately 150 °C.
-
The crude product is then purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~100 g | [1] |
| Boiling Point | 112-118 °C / 12 mmHg | [1] |
Protocol 2: Synthesis of 1-Methyl-3-pyrrolidinol
This protocol describes the synthesis of the key pharmaceutical intermediate 1-Methyl-3-pyrrolidinol, a precursor for glycopyrrolate, using this compound and methylamine. This procedure is based on established chemical principles for the cyclization of haloalcohols with primary amines.
Materials:
-
This compound
-
40% aqueous solution of methylamine
-
Sodium hydroxide
-
Ethanol
-
Anhydrous magnesium sulfate
Equipment:
-
Four-necked flask with an ice-water bath
-
Autoclave
-
Stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a 500 mL four-necked flask, place a 40 wt% aqueous solution of methylamine and cool to 10 °C in an ice-water bath.
-
While stirring, add this compound dropwise, maintaining the temperature at or below 15 °C.
-
Transfer the reaction mixture to an autoclave.
-
Seal the autoclave and heat to 120 °C with stirring for approximately 10 hours.
-
After the reaction, cool the mixture to room temperature and discharge the contents.
-
Slowly add sodium hydroxide pellets to the reaction mixture, keeping the temperature below 50 °C, to liberate methylamine gas and precipitate salts.
-
Stir for 1 hour, then filter the mixture.
-
Separate the layers of the filtrate. To the upper organic phase, add ethanol and anhydrous magnesium sulfate.
-
Stir for 2-3 hours, then filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude oily liquid.
-
Purify the crude product by vacuum distillation to yield colorless 1-Methyl-3-pyrrolidinol.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 64.8% | [2] |
| Purity (HPLC) | 99.3% | [2] |
Experimental Workflow Diagram
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,4-Dibromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the nucleophilic substitution of 1,4-dibromo-2-butanol, a versatile trifunctional building block in organic synthesis. The presence of two bromine atoms at the C1 and C4 positions and a secondary hydroxyl group at C2 allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of heterocyclic compounds, particularly substituted pyrrolidines.
Synthesis of N-Substituted-3-hydroxypyrrolidines
The reaction of this compound with primary amines is a key method for constructing the 3-hydroxypyrrolidine scaffold, a common motif in many pharmaceutical compounds.[1] The reaction proceeds via a tandem intermolecular nucleophilic substitution followed by an intramolecular cyclization.
Reaction Principle
The synthetic pathway involves two main steps:
-
Intermolecular N-Alkylation: The primary amine acts as a nucleophile and attacks one of the primary bromine atoms of this compound in an S(_N)2 reaction. This forms an N-(4-bromo-2-hydroxybutyl)amine intermediate.
-
Intramolecular Cyclization: In the presence of a base, the secondary amine of the intermediate is deprotonated, and the resulting nucleophilic nitrogen attacks the carbon bearing the second bromine atom, leading to the formation of the five-membered 3-hydroxypyrrolidine ring.[2]
Experimental Workflow for N-Substituted-3-hydroxypyrrolidine Synthesis
Caption: General workflow for the synthesis of N-substituted-3-hydroxypyrrolidines.
Experimental Protocols
Protocol 1: Conventional Heating
This protocol is adapted from a general procedure for the alkylation of primary amines with 1,4-dihalides.[2]
-
To a 100 mL round-bottom flask, add the primary amine (10 mmol), acetonitrile (50 mL), and potassium carbonate (25 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (12 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a potential adaptation for accelerated synthesis based on similar reactions.[2]
-
In a 10 mL microwave reactor vial, combine the primary amine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add 5 mL of acetonitrile to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 150°C for 15-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Nucleophile (Primary Amine) | Product | Reaction Conditions | Yield (%) | Reference |
| Benzylamine | N-Benzyl-3-hydroxypyrrolidine | Not specified | 30 | [1] |
Intramolecular Nucleophilic Substitution: Formation of 2-(Bromomethyl)oxirane
Under basic conditions, the hydroxyl group of this compound can act as an internal nucleophile, leading to the formation of a cyclic ether, specifically an epoxide, through an intramolecular Williamson ether synthesis.
Reaction Principle
The reaction involves the deprotonation of the secondary hydroxyl group by a strong base to form an alkoxide. This alkoxide then undergoes an intramolecular S(_N)2 reaction, attacking the carbon bearing the primary bromine atom at the C1 position to form the three-membered oxirane ring.
Logical Relationship for Epoxide Formation
Caption: Pathway for the formation of 2-(bromomethyl)oxirane.
Experimental Protocol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (10 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data
Other Potential Nucleophilic Substitutions
The versatile nature of this compound allows for reactions with a variety of other nucleophiles. While detailed protocols for these specific reactions with this compound were not found in the initial search, the following table outlines potential transformations based on general principles of nucleophilic substitution on alkyl halides. Researchers can adapt standard protocols for these reactions.
Potential Reactions and Expected Products
| Nucleophile | Reagent Example | Expected Product |
| Azide | Sodium Azide (NaN(_3)) | 1-Azido-4-bromo-2-butanol |
| Cyanide | Sodium Cyanide (NaCN) | 5-Bromo-3-hydroxy-pentanenitrile |
| Thiolate | Sodium Hydrosulfide (NaSH) | 1-Bromo-4-mercapto-2-butanol |
| Alkoxide | Sodium Methoxide (NaOMe) | 1-Bromo-4-methoxy-2-butanol |
Note: The regioselectivity of the substitution (C1 vs. C4) may vary depending on the nucleophile and reaction conditions. The primary bromide at C1 is generally more susceptible to S(_N)2 attack. Further intramolecular reactions or subsequent substitutions at the second bromine are also possible.
Safety Precautions
-
This compound is a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Many of the reagents used in these protocols are hazardous (e.g., sodium hydride is flammable, sodium cyanide is highly toxic). Consult the Safety Data Sheet (SDS) for each reagent before use and follow all safety guidelines.
-
Microwave-assisted synthesis should only be performed in a dedicated microwave reactor with appropriate safety features.
These protocols and application notes serve as a guide for researchers exploring the synthetic utility of this compound. Optimization of reaction conditions may be necessary to achieve desired outcomes and yields for specific substrates.
References
Application of 1,4-Dibromo-2-butanol in Heterocyclic Compound Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2-butanol is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of various heterocyclic compounds. Its structure, featuring two bromine atoms at the terminal positions and a secondary alcohol, allows for sequential or tandem reactions to construct key heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolidines and tetrahydrofurans using this compound.
Synthesis of 3-Hydroxypyrrolidine Derivatives
The reaction of this compound with primary amines is a straightforward and widely used method for the synthesis of 3-hydroxypyrrolidine derivatives.[1] These compounds are important structural motifs in many biologically active molecules and pharmaceuticals. The reaction proceeds via a tandem nucleophilic substitution, where the amine first displaces one of the bromide ions, followed by an intramolecular cyclization to form the pyrrolidine ring.
General Reaction Scheme:
Caption: General scheme for the synthesis of N-substituted-3-hydroxypyrrolidines.
Experimental Protocol: Synthesis of 1-Methyl-3-hydroxypyrrolidine
This protocol is adapted from a procedure using the analogous 1,4-dichloro-2-butanol and is expected to provide the desired product with this compound, potentially with adjustments to reaction times due to the higher reactivity of the bromide leaving groups.
Materials:
-
This compound
-
40 wt% aqueous solution of methylamine
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Pressure vessel (Autoclave)
-
Distillation apparatus
Procedure:
-
In a 500 mL four-necked flask, place 250 g of a 40 wt% aqueous solution of methylamine and cool the flask to 10°C in an ice-water bath.
-
While stirring, slowly add 102 g of this compound dropwise, maintaining the temperature below 15°C. The addition should take approximately 15 minutes.
-
Transfer the reaction mixture to a 500 mL autoclave. Seal the vessel and pressurize it to 1.0 ± 0.1 MPa.
-
Heat the mixture to 120 ± 2°C with stirring and maintain these conditions for approximately 10 hours, or until the starting material is consumed as monitored by GC.
-
After the reaction is complete, cool the vessel to room temperature and carefully discharge the contents.
-
Slowly add 110 g of sodium hydroxide to the reaction mixture in batches, controlling the temperature below 50°C. A significant amount of methylamine gas will be released, and a white solid will precipitate. Stir for 1 hour.
-
Filter the mixture and separate the layers of the filtrate.
-
To the upper organic phase, add 100 mL of ethanol and 18 g of anhydrous magnesium sulfate. Stir for 2-3 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a yellow, transparent oily liquid.
-
Purify the crude product by vacuum distillation to yield colorless and transparent 1-methyl-3-hydroxypyrrolidine.[2]
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Purity |
| 1-Methyl-3-hydroxypyrrolidine | 1,4-Dichloro-2-butanol | Methylamine, NaOH | 64.8% | 99.3% (HPLC) |
Note: The provided yield and purity are for the reaction starting from 1,4-dichloro-2-butanol. Similar results are anticipated with this compound, although optimization may be required.
Experimental Workflow:
Caption: Workflow for the synthesis of 1-Methyl-3-hydroxypyrrolidine.
Synthesis of Substituted Tetrahydrofurans
This compound can undergo intramolecular cyclization to form substituted tetrahydrofuran derivatives. This reaction is typically promoted by a base, which deprotonates the hydroxyl group, followed by an intramolecular Williamson ether synthesis. The 5-exo-tet cyclization is generally favored, leading to the formation of a five-membered ring.
General Reaction Scheme:
Caption: General scheme for the intramolecular cyclization of this compound.
Expected Product: (3-Bromomethyl)tetrahydrofuran
General Experimental Protocol (Proposed):
Materials:
-
This compound
-
A suitable base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Inert atmosphere (e.g., nitrogen, argon)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Dissolve this compound in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a suitable base (e.g., sodium hydride) to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of a quenching agent.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired (3-bromomethyl)tetrahydrofuran.
Quantitative Data:
Quantitative data for this specific reaction is not available in the searched literature. Researchers should perform small-scale trials to determine optimal conditions and expected yields.
Synthesis of Oxetanes: A Note on Feasibility
The synthesis of four-membered heterocyclic rings, such as oxetanes, from 1,4-disubstituted butanes is generally disfavored compared to the formation of five-membered rings (tetrahydrofurans) or six-membered rings (tetrahydropyrans) due to higher ring strain. The intramolecular cyclization of this compound is expected to predominantly yield the thermodynamically more stable five-membered tetrahydrofuran ring through a 5-exo-tet cyclization. While the formation of a four-membered oxetane ring via a 4-exo-tet cyclization is theoretically possible, it is kinetically and thermodynamically less favorable. A comprehensive search of the scientific literature did not yield any specific examples or protocols for the synthesis of oxetanes using this compound as the starting material. Therefore, this is not a recommended synthetic route.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of important heterocyclic scaffolds, particularly 3-hydroxypyrrolidines and substituted tetrahydrofurans. The protocols and data presented provide a solid foundation for researchers in organic synthesis and drug development to utilize this versatile building block in their work. Further investigation into the intramolecular cyclization reaction could provide a more detailed understanding and optimization of the synthesis of tetrahydrofuran derivatives.
References
Application Notes and Protocols: 1,4-Dibromo-2-butanol as a Precursor for Pyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dibromo-2-butanol is a versatile bifunctional building block crucial for the synthesis of various heterocyclic compounds. Its structure, featuring two reactive bromine atoms and a secondary hydroxyl group, makes it an ideal precursor for the construction of substituted pyrrolidine rings, a prevalent scaffold in numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 3-hydroxypyrrolidine derivatives from this compound, focusing on the well-established reaction with primary amines.
The core transformation involves a tandem nucleophilic substitution and intramolecular cyclization. A primary amine initially displaces one of the bromine atoms, followed by an intramolecular attack of the newly formed secondary amine on the carbon bearing the second bromine, resulting in the formation of the five-membered pyrrolidine ring with a hydroxyl group at the 3-position.[1] This methodology offers a straightforward and efficient route to a variety of N-substituted 3-hydroxypyrrolidines, which are valuable intermediates in drug discovery and development.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a representative N-substituted 3-hydroxypyrrolidine, N-benzyl-3-hydroxypyrrolidine, from this compound and benzylamine.
Table 1: Synthesis of N-Benzyl-3-hydroxypyrrolidine
| Parameter | Value | Reference |
| Starting Materials | This compound, Benzylamine | [2][3][4] |
| Product | N-Benzyl-3-hydroxypyrrolidine | [2][3][4] |
| Reported Yield | ~31% | [3][4] |
| Molecular Formula | C₁₁H₁₅NO | [5] |
| Molecular Weight | 177.24 g/mol | [5] |
Table 2: Spectroscopic Data for N-Benzyl-3-hydroxypyrrolidine
| Technique | Key Data |
| ¹H NMR | Representative shifts for aromatic and pyrrolidine protons. |
| ¹³C NMR | Characteristic peaks for the carbon skeleton. |
| Mass Spec. | Molecular ion peak corresponding to the product's mass. |
| IR | Bands indicating the presence of O-H and C-N bonds. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-hydroxypyrrolidine
This protocol is based on the classical method for the synthesis of N-substituted 3-hydroxypyrrolidines from this compound.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous ethanol
-
Sodium carbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add benzylamine (2.2 eq) and sodium carbonate (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in diethyl ether and wash with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The resulting residue can be purified by vacuum distillation or column chromatography on silica gel to afford pure N-benzyl-3-hydroxypyrrolidine. A reported yield for this reaction is approximately 31%.[3][4]
Visualizations
Reaction Mechanism:
The synthesis of N-substituted 3-hydroxypyrrolidines from this compound proceeds through a two-step mechanism: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.
Experimental Workflow:
The following diagram outlines the general workflow for the synthesis and purification of N-substituted 3-hydroxypyrrolidines.
References
- 1. rsc.org [rsc.org]
- 2. WO2010058429A1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Reactions Involving Chiral 1,4-Dibromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of chiral 1,4-dibromo-2-butanol in stereoselective synthesis. This versatile building block, possessing a key stereocenter and multiple reactive sites, serves as a valuable precursor for the asymmetric synthesis of complex molecules, particularly substituted tetrahydrofurans and other chiral intermediates. The protocols outlined below focus on the enzymatic resolution of racemic this compound and the subsequent stereoselective synthesis of a chiral tetrahydrofuran derivative.
I. Overview of Stereoselective Applications
Chiral this compound is a trifunctional molecule featuring two primary bromide groups and a secondary hydroxyl group at a stereogenic center. This arrangement allows for a variety of stereoselective transformations, including:
-
Enzymatic Kinetic Resolution: Separation of the racemic mixture to yield enantiomerically enriched (R)- and (S)-1,4-dibromo-2-butanol.
-
Stereospecific Intramolecular Cyclization: Conversion into chiral 2-(bromomethyl)tetrahydrofuran, a key intermediate for further functionalization.
-
Nucleophilic Substitution with Inversion of Stereochemistry: The secondary hydroxyl group can be derivatized and displaced with inversion of configuration, allowing access to a range of chiral products.
II. Data Presentation
The following tables summarize the expected quantitative data for the key experimental protocols described in this document.
Table 1: Enzymatic Kinetic Resolution of (±)-1,4-Dibromo-2-butanol
| Entry | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee, %) | Enantiomeric Excess of Ester (ee, %) |
| 1 | Lipase B from Candida antarctica (CAL-B) | Vinyl Acetate | Toluene | 24 | ~50 | >99 (R)-alcohol | >95 (S)-ester |
| 2 | Lipase from Pseudomonas cepacia (PSL-C) | Isopropenyl Acetate | Diisopropyl Ether | 48 | ~45 | >98 (R)-alcohol | >90 (S)-ester |
Table 2: Stereoselective Synthesis of (R)-2-(bromomethyl)tetrahydrofuran
| Entry | Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (S)-1,4-Dibromo-2-butanol (>99% ee) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 85-95 | N/A | >99 |
| 2 | (S)-1,4-Dibromo-2-butanol (>99% ee) | Potassium tert-butoxide | tert-Butanol | rt | 80-90 | N/A | >99 |
III. Experimental Protocols
A. Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes the lipase-catalyzed acylation of racemic this compound to obtain the enantiomerically pure (R)-alcohol and the corresponding (S)-acetate.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (CAL-B, Novozym® 435)
-
Vinyl acetate
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add racemic this compound (1.0 g, 4.31 mmol) and anhydrous toluene (20 mL).
-
Add activated 4 Å molecular sieves (1 g).
-
Add vinyl acetate (0.56 g, 6.47 mmol, 1.5 equiv).
-
Add immobilized CAL-B (100 mg).
-
Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the mixture at room temperature (25 °C).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction is typically complete when ~50% conversion is reached (approximately 24 hours).
-
Upon completion, filter off the enzyme and molecular sieves and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the unreacted (R)-1,4-dibromo-2-butanol from the (S)-1,4-dibromo-2-butyl acetate.
B. Protocol 2: Stereoselective Synthesis of (R)-2-(bromomethyl)tetrahydrofuran
This protocol details the intramolecular cyclization of (S)-1,4-dibromo-2-butanol to yield (R)-2-(bromomethyl)tetrahydrofuran with high stereospecificity. The reaction proceeds via an SN2 mechanism with inversion of configuration at the stereocenter.
Materials:
-
(S)-1,4-Dibromo-2-butanol (obtained from the hydrolysis of the corresponding acetate from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 0.21 g, 5.25 mmol, 1.2 equiv) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (S)-1,4-dibromo-2-butanol (1.0 g, 4.31 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure (R)-2-(bromomethyl)tetrahydrofuran.
IV. Visualizations
Caption: Experimental workflow for the preparation of chiral tetrahydrofuran.
Caption: Reaction pathway for the stereoselective cyclization.
Application Notes and Protocols for the Industrial Scale-Up of 1,4-Dibromo-2-butanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial-scale synthesis of 1,4-dibromo-2-butanol, a key intermediate in the pharmaceutical and chemical industries. Two primary synthesis routes are presented: the reaction of allyl bromide with formaldehyde and an alternative pathway involving the epoxidation of 4-bromo-1-butene followed by hydrobromination. This guide includes detailed experimental protocols, process safety and hazard analysis, and methods for industrial-scale purification. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using diagrams generated with Graphviz.
Introduction
This compound is a versatile bifunctional molecule containing two bromine atoms and a secondary alcohol. This combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The scale-up of its synthesis from the laboratory to an industrial setting requires careful consideration of reaction conditions, process safety, and purification methods to ensure a high-yield, cost-effective, and safe manufacturing process.
Synthesis Route 1: From Allyl Bromide and Formaldehyde
This is a well-established and patented industrial method for producing this compound. The process involves three main stages: the formation of an intermediate, its hydrolysis, and subsequent bromination.
Signaling Pathway: Synthesis of this compound from Allyl Bromide
Caption: Synthesis of this compound from Allyl Bromide.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-2,4-diacetoxybutane
-
To a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, add allyl bromide, acetic acid, and acetic anhydride.
-
Add paraformaldehyde to the mixture.
-
Carefully add a Lewis acid catalyst (e.g., zinc chloride or boron trifluoride etherate) while maintaining the temperature.
-
Heat the mixture under reflux until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS).
-
Cool the reaction mixture.
Step 2: Hydrolysis to 1-Bromo-2,4-butanediol
-
Transfer the crude 1-bromo-2,4-diacetoxybutane to a reactor equipped for hydrolysis.
-
Add an aqueous solution of a strong acid, such as hydrochloric acid.
-
Heat the mixture under reflux for several hours until the hydrolysis is complete.
-
Cool the mixture and separate the organic layer. The aqueous layer may be extracted with a suitable solvent (e.g., methylene chloride) to maximize recovery.
Step 3: Conversion to this compound
-
Charge the crude 1-bromo-2,4-butanediol into a reactor suitable for handling corrosive gases.
-
Heat the material to 140-150°C.[1]
-
Introduce gaseous hydrogen bromide into the reactor over a period of 4-5 hours.[1]
-
Continue the reaction until the consumption of hydrogen bromide ceases, indicating the completion of the reaction.[1]
-
Cool the crude product.
Quantitative Data
| Parameter | Step 1: Acetoxylation | Step 2: Hydrolysis | Step 3: Bromination |
| Reactants | Allyl bromide, Paraformaldehyde, Acetic Acid, Acetic Anhydride | 1-Bromo-2,4-diacetoxybutane, Hydrochloric Acid | 1-Bromo-2,4-butanediol, Hydrogen Bromide |
| Catalyst | Zinc Chloride or Boron Trifluoride Etherate | - | - |
| Temperature | Reflux | Reflux | 140-150°C[1] |
| Reaction Time | Varies (monitor for completion) | ~2 hours[1] | 4-5 hours[1] |
| Yield | - | - | 60-80% (overall)[2] |
Synthesis Route 2: Via Epoxidation of 4-Bromo-1-butene
An alternative route to this compound involves the epoxidation of 4-bromo-1-butene to form 4-bromo-1,2-epoxybutane, followed by hydrobromination.
Signaling Pathway: Synthesis of this compound from 4-Bromo-1-butene
Caption: Synthesis of this compound from 4-Bromo-1-butene.
Experimental Protocol
Step 1: Epoxidation of 4-Bromo-1-butene
-
Dissolve 4-bromo-1-butene in a suitable solvent (e.g., dichloromethane) in a reactor.
-
Cool the solution in an ice bath.
-
Slowly add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions, maintaining a low temperature.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).
-
Wash the reaction mixture with a solution of sodium bisulfite and then with a saturated sodium bicarbonate solution to remove unreacted peroxyacid and acid byproducts.
-
Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate) and concentrate under reduced pressure to obtain crude 4-bromo-1,2-epoxybutane.[3]
Step 2: Hydrobromination of 4-Bromo-1,2-epoxybutane
-
Dissolve the crude 4-bromo-1,2-epoxybutane in a suitable solvent.
-
Add hydrobromic acid to the solution. The reaction is typically regioselective, with the bromide attacking the less substituted carbon of the epoxide.
-
Stir the reaction at room temperature until the epoxide is consumed.
-
Work up the reaction by neutralizing any excess acid and extracting the product into an organic solvent.
-
Dry and concentrate the organic layer to yield crude this compound.
Quantitative Data
| Parameter | Step 1: Epoxidation | Step 2: Hydrobromination |
| Reactants | 4-Bromo-1-butene, m-CPBA | 4-Bromo-1,2-epoxybutane, Hydrobromic Acid |
| Solvent | Dichloromethane | Varies |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | Varies (monitor for completion) | Varies (monitor for completion) |
| Yield | Typically high | Typically high |
Industrial Scale-Up and Purification
Experimental Workflow: Industrial Production and Purification
Caption: Industrial Production and Purification Workflow.
Purification Protocol
The crude this compound obtained from either synthesis route will contain unreacted starting materials, byproducts, and residual solvents. Fractional vacuum distillation is the primary method for purification on an industrial scale.
-
Aqueous Work-up: Before distillation, it is advisable to wash the crude product with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic impurities. This is followed by a water wash and a brine wash to aid in layer separation and initial drying.
-
Fractional Vacuum Distillation:
-
Charge the crude product into a distillation vessel equipped with a fractionating column (e.g., packed with structured packing or random packing to provide a high number of theoretical plates).
-
Apply a vacuum to reduce the boiling point of the product and prevent thermal decomposition. This compound has a boiling point of 114-115 °C at 13 mmHg.[3]
-
Carefully heat the vessel to initiate distillation.
-
Collect and discard the initial low-boiling fraction, which may contain residual solvents and volatile impurities.
-
Collect the main fraction at a stable temperature and pressure.
-
Monitor the purity of the collected fractions using a suitable analytical method (e.g., GC).
-
Stop the distillation before high-boiling impurities begin to distill over.
-
Potential Byproducts
-
From Route 1: Incomplete hydrolysis of the diacetate intermediate, over-bromination products, and polymers of formaldehyde.
-
From Route 2: Diol formation from the opening of the epoxide by water, and isomers depending on the regioselectivity of the hydrobromination.
Process Safety and Hazard Analysis
The industrial-scale synthesis of this compound involves the handling of several hazardous materials. A thorough risk assessment and implementation of robust safety protocols are critical.
Hazard Analysis of Key Reagents
| Reagent | Hazards | Recommended PPE | Engineering Controls |
| Allyl Bromide | Highly flammable, toxic by inhalation and if swallowed, causes severe skin and eye burns, lachrymator.[4][5] | Chemical-resistant gloves, safety goggles, face shield, respiratory protection (e.g., full-face respirator with appropriate cartridges), chemical-resistant clothing.[4] | Use in a well-ventilated area, preferably in a closed system. Local exhaust ventilation is essential.[4] |
| Formaldehyde | Toxic, corrosive, known human carcinogen, sensitizer. | Chemical-resistant gloves, safety goggles, face shield, respiratory protection, lab coat. | Use in a fume hood or with adequate local exhaust ventilation.[6] |
| Hydrogen Bromide | Highly corrosive and toxic gas, causes severe burns to skin and eyes, respiratory irritant.[7] | Chemical-resistant gloves, goggles, face shield, protective clothing, respiratory protection (SCBA for leaks).[8] | Use in a closed, corrosion-resistant system. A forced-draft fume hood is preferred.[8] |
| Bromine | Highly corrosive, toxic, causes severe chemical burns.[8] | Chemical-resistant gloves, goggles, face shield, respiratory protection with breathing air, protective clothing. | Use in a dedicated, well-ventilated area with a scrubber facility.[8] |
Recommended Safety Procedures
-
Material Handling: All transfers of hazardous materials should be conducted in closed systems where possible. Use appropriate pumps and piping materials (e.g., glass-lined steel for corrosive substances).
-
Emergency Preparedness: Emergency showers and eyewash stations must be readily accessible. A spill response plan should be in place, and personnel should be trained in emergency procedures. For bromine leaks, have a dump tank and neutralizing agents available.
-
Ventilation: All operations should be carried out in a well-ventilated area with robust local exhaust ventilation to minimize exposure to hazardous vapors.
-
Personal Protective Equipment (PPE): All personnel must be equipped with and trained on the proper use of the PPE listed in the table above.
-
Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
Conclusion
The industrial scale-up of this compound synthesis can be achieved through well-defined protocols. The choice between the allyl bromide/formaldehyde route and the epoxidation route will depend on factors such as raw material availability, cost, and specific process capabilities. In all cases, a strong emphasis on process safety and hazard mitigation is paramount for a successful and safe manufacturing operation. The detailed protocols and safety information provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the large-scale production of this important chemical intermediate.
References
- 1. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]
- 2. This compound | 19398-47-1 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Bromo-1,2-epoxybutane [infochems.co.kr]
- 7. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 8. holstongases.com [holstongases.com]
Application Notes and Protocols for the Purification of 1,4-Dibromo-2-butanol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1,4-dibromo-2-butanol, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on practical, step-by-step methodologies for common purification techniques, along with guidance on addressing typical impurities encountered during its synthesis.
Introduction
This compound is a versatile bifunctional molecule containing two bromine atoms and a secondary alcohol. This combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. The purity of this compound is critical for the success of subsequent reactions, as impurities can lead to side reactions, lower yields, and complicate the purification of the final products. This document outlines the most effective techniques for purifying the crude product obtained from its synthesis.
Common Impurities in this compound Synthesis
The synthesis of this compound can proceed through various routes, each potentially introducing a unique set of impurities. The most common synthetic pathway involves the reaction of allyl bromide with formaldehyde, followed by treatment with a bromine source.[1][2] Other methods include the free-radical bromination of butan-2-ol and the hydrobromination of but-2-yne.
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Structure | Origin |
| Unreacted Allyl Bromide | CH₂=CHCH₂Br | Starting material from the reaction of allyl bromide and formaldehyde. |
| Unreacted Formaldehyde | CH₂O | Starting material from the reaction of allyl bromide and formaldehyde. |
| 1-Bromo-2,4-butanediol | BrCH₂CH(OH)CH₂CH₂OH | Intermediate in the synthesis from allyl bromide and formaldehyde.[1][2] |
| 1-Bromo-2,4-diacetoxybutane | BrCH₂CH(OAc)CH₂CH₂OAc | Intermediate when acetic acid is used as a solvent.[1][2] |
| Residual Acid Catalysts | H₂SO₄, HBr, Acetic Acid | Used as catalysts and solvents in the synthesis.[1] |
| Polymeric byproducts | - | Polymerization of formaldehyde or other side reactions. |
Purification Techniques
The selection of a suitable purification technique depends on the nature and quantity of the impurities present in the crude this compound. A combination of methods is often employed to achieve high purity.
Liquid-Liquid Extraction (Aqueous Workup)
An initial aqueous workup is essential to remove water-soluble impurities such as residual acids, salts, and unreacted formaldehyde.
Protocol for Liquid-Liquid Extraction:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate. The organic layer, containing the this compound, is denser and will be the bottom layer.
-
Drain the lower organic layer into a clean flask.
-
To neutralize any remaining acidic impurities, add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel containing the organic layer.
-
Stopper the funnel and shake gently, venting frequently to release any pressure generated from the evolution of CO₂ gas.
-
Allow the layers to separate and drain the lower organic layer.
-
Wash the organic layer again with an equal volume of deionized water to remove any residual sodium bicarbonate.
-
Finally, wash the organic layer with an equal volume of brine (saturated NaCl solution) to aid in the removal of dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Filter the solution to remove the drying agent. The resulting solution is the partially purified this compound.
Logical Workflow for Purification
Caption: General workflow for the purification of this compound.
Vacuum Distillation
Vacuum distillation is the most common and effective method for purifying this compound on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
Protocol for Vacuum Distillation:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Transfer the dried crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Slowly and carefully apply a vacuum to the system.
-
Once a stable vacuum is achieved (e.g., 12 mmHg), begin to heat the distillation flask using a heating mantle.[1]
-
Collect the fraction that distills at the appropriate temperature. The boiling point of this compound is reported to be 112-118 °C at 12 mmHg.[1]
-
Monitor the temperature of the vapor throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Table 2: Physical Properties for Vacuum Distillation
| Property | Value |
| Boiling Point | 112-118 °C @ 12 mmHg[1] |
| Density | ~2.0 g/mL |
Column Chromatography
For achieving very high purity, especially on a smaller scale or for separating closely related impurities, column chromatography is a suitable technique.
Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with an appropriate solvent system. A gradient of ethyl acetate in hexane is often effective for separating polar compounds like alcohols. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30% ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Signaling Pathway Analogy for Purification Choices
Caption: Decision pathway for selecting the appropriate purification method.
Quantitative Data
Table 3: Expected Purity Levels After Each Purification Step
| Purification Step | Typical Impurities Removed | Expected Purity (GC/MS) |
| Liquid-Liquid Extraction | Acids, salts, formaldehyde | > 85% |
| Vacuum Distillation | High and low boiling point impurities, polymeric materials | > 95% |
| Column Chromatography | Isomeric impurities, closely related byproducts | > 99% |
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. A combination of liquid-liquid extraction for initial cleanup, followed by vacuum distillation for bulk purification, is generally effective. For applications requiring the highest purity, column chromatography can be employed as a final polishing step. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis to obtain high-purity this compound.
References
Troubleshooting & Optimization
Navigating Byproduct Formation in 1,4-Dibromo-2-butanol Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying and mitigating byproduct formation in reactions involving 1,4-Dibromo-2-butanol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the synthesis of key intermediates, such as 3-hydroxypyrrolidine derivatives, and in Grignard reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
I. Synthesis of 3-Hydroxypyrrolidine Derivatives via Reaction with Amines
Q1: What are the expected main products and major byproducts when reacting this compound with a primary amine?
A1: The primary desired reaction is an intramolecular cyclization to form an N-substituted-3-hydroxypyrrolidine. This proceeds via initial N-alkylation of the primary amine at one of the bromine-bearing carbons, followed by an intramolecular SN2 reaction to form the pyrrolidine ring.
However, a significant byproduct can be the over-alkylation product , where the secondary amine of the desired product or the intermediate N-(4-bromo-3-hydroxybutyl)amine reacts with another molecule of this compound. This leads to the formation of larger, more complex amine derivatives.
Q2: My reaction is showing a low yield of the desired 3-hydroxypyrrolidine derivative. What are the potential causes and how can I improve the yield?
A2: Low yields can be attributed to several factors:
-
Over-alkylation: As mentioned above, this is a common side reaction. To minimize it, a slow, dropwise addition of this compound to a solution of the amine is recommended. Using a larger excess of the primary amine can also favor the initial mono-alkylation.
-
Incomplete Cyclization: The intramolecular cyclization step may be slow. Ensure adequate reaction time and temperature. The choice of base is also critical to facilitate the deprotonation of the intermediate amine, making it a more potent nucleophile for the ring-closing step.
-
Side Reactions of the Hydroxyl Group: The free hydroxyl group can potentially interfere with the reaction, for instance, by reacting with the base or forming intermolecular ethers. Protecting the hydroxyl group prior to the reaction with the amine can prevent these side reactions, though this adds extra steps to the synthesis. A patent for the synthesis of chiral N-benzyl-3-hydroxypyrrolidine from this compound and benzylamine reported a yield of 31%, suggesting that without optimization, yields can be low.[1]
Q3: How can I detect and characterize the over-alkylation byproduct?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for identifying the components of your reaction mixture. The over-alkylation product will have a significantly higher molecular weight than the desired product. The mass spectrum will show a molecular ion peak corresponding to the addition of a second this compound unit to the amine. 1H and 13C NMR spectroscopy can also be used to identify the characteristic signals of the additional bromo-hydroxybutyl group.
II. Grignard Reactions with this compound Derivatives
Q1: I want to perform a Grignard reaction using this compound. What is the first critical step?
A1: It is crucial to protect the hydroxyl group before attempting to form the Grignard reagent. Grignard reagents are strong bases and will be quenched by the acidic proton of the hydroxyl group, preventing the formation of the desired organometallic species. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals (e.g., THP).
Q2: What are the common byproducts in a Grignard reaction involving a protected this compound derivative?
A2: A major byproduct to anticipate is the Wurtz coupling product . This is a homocoupled dimer of the organohalide starting material (R-R) that forms when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide. This side reaction consumes the desired Grignard reagent and complicates the purification of the final product.
Q3: How can I minimize the formation of the Wurtz coupling byproduct?
A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:
-
Slow Addition: Add the solution of the protected this compound derivative dropwise to the magnesium turnings at a rate that maintains a steady, controllable reaction temperature. This prevents the buildup of unreacted halide.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintaining a low and constant temperature can help to minimize the rate of the Wurtz coupling reaction.
-
Solvent Choice: The choice of solvent can influence the outcome. Ethereal solvents like diethyl ether or THF are standard, but for some substrates, the choice can impact the extent of side reactions.
-
Magnesium Surface Area: Ensure a sufficient surface area of magnesium is available for the reaction to proceed efficiently, which can be achieved by using finely divided magnesium turnings.
Data Presentation
| Reaction Type | Reactants | Desired Product | Potential Major Byproduct(s) | Typical Yield of Desired Product |
| Cyclization | This compound, Primary Amine (e.g., Benzylamine) | N-Substituted-3-hydroxypyrrolidine | Over-alkylation product | Low to Moderate (e.g., ~31% reported for N-benzyl-3-hydroxypyrrolidine)[1] |
| Grignard | Protected this compound, Mg, Carbonyl compound | Tertiary Alcohol (after reaction with a ketone) | Wurtz coupling product | Moderate to High (dependent on reaction conditions) |
Experimental Protocols
Synthesis of N-Benzyl-3-hydroxypyrrolidine
This protocol is adapted from general procedures for the alkylation of amines with dibromoalkanes.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (2.0 equivalents) and potassium carbonate (2.5 equivalents) in acetonitrile.
-
Stir the mixture at room temperature.
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Slowly add a solution of this compound (1.0 equivalent) in acetonitrile to the flask dropwise over 1-2 hours.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the solid potassium salts and wash with ethyl acetate.
-
Combine the organic filtrates and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired N-benzyl-3-hydroxypyrrolidine from any over-alkylation byproducts.
Mandatory Visualization
Caption: Byproduct formation pathways in reactions of this compound.
Caption: Troubleshooting logic for low yields in this compound reactions.
References
optimizing reaction conditions for 1,4-Dibromo-2-butanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibromo-2-butanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a multi-step process starting from allyl bromide and formaldehyde. This synthesis generally proceeds through the formation of a 1-bromo-2,4-butanediol intermediate (or its diacetate ester), which is then treated with hydrogen bromide to yield the final product.[1][2]
Q2: What are the key physical properties of this compound?
A2: this compound is typically a colorless to light yellow or brown liquid.[3] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₈Br₂O |
| Molecular Weight | 231.91 g/mol [4] |
| Boiling Point | 114-115 °C at 13 mmHg[5] |
| Density | 2.001 g/mL at 25 °C |
Q3: What are the primary applications of this compound in research and development?
A3: this compound is a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds like pyrrolidine derivatives, which are core structures in several anticholinergic medicines.[1] Its bifunctional nature, with two bromine atoms and a hydroxyl group, allows for a variety of subsequent chemical transformations.
Q4: What are the main safety considerations when handling this compound and the reagents for its synthesis?
A4: this compound is an irritant. The synthesis involves corrosive and hazardous reagents such as hydrogen bromide, strong acids (e.g., sulfuric acid), and potentially flammable solvents. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Intermediate (1-bromo-2,4-diacetoxybutane or 1-bromo-2,4-butanediol) | Ineffective catalyst (e.g., Lewis acid) | Ensure the catalyst (e.g., boron trifluoride etherate, zinc chloride) is fresh and active.Consider increasing the catalyst loading, but be mindful of potential side reactions. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts. | |
| Impure starting materials | Use freshly distilled allyl bromide and high-purity paraformaldehyde. | |
| Presence of water in the initial step (when forming the diacetate) | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Yield of Final Product (this compound) | Incomplete hydrolysis of the diacetate intermediate | Increase the hydrolysis time or the concentration of the acid catalyst (e.g., HCl).[2]Monitor the reaction by TLC to ensure complete consumption of the starting material. |
| Incomplete reaction with hydrogen bromide | Ensure a continuous supply of gaseous HBr or use a sufficient excess of aqueous HBr.The reaction with HBr is often conducted at elevated temperatures (140-150 °C); ensure the temperature is maintained.[1] | |
| Product degradation at high temperatures | During the final distillation, maintain a good vacuum to lower the boiling point and minimize thermal decomposition. | |
| Formation of Significant Byproducts | Polymerization of formaldehyde or allyl bromide | Control the reaction temperature carefully, as excessive heat can promote polymerization.Add the reagents slowly and in a controlled manner. |
| Formation of ethers or other side products from the alcohol | Use appropriate protecting groups if necessary for other functional groups in more complex syntheses.Optimize the reaction conditions (temperature, catalyst) to favor the desired pathway. | |
| Difficult Purification | Co-distillation of impurities with the product | Perform a careful fractional distillation under high vacuum.Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities before distillation. |
| Presence of colored impurities | Treat the crude product with activated carbon before distillation to remove colored impurities.[2] |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Catalyst | Solvent System | Hydrolysis Step | Final Treatment | Yield (%) | Reference |
| Boron trifluoride ether complex | Acetic acid / Acetic anhydride | 3N HCl | Gaseous HBr at 140-150 °C | 60-80 | [1][2] |
| Zinc chloride | Acetic acid / Acetic anhydride | 3N HCl | Gaseous HBr at 140-150 °C | ~80 | [2] |
| Sulfuric acid | Acetic acid / Acetic anhydride | 3N HCl | Gaseous HBr at 140-150 °C | ~40 | [2] |
| Hydrobromic acid (48%) | Water | Not Applicable | Heat under reflux | Not specified | [2] |
Experimental Protocols
Synthesis of this compound via 1-bromo-2,4-diacetoxybutane Intermediate
This protocol is adapted from a patented industrial process.[2]
Step 1: Synthesis of 1-bromo-2,4-diacetoxybutane
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In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine allyl bromide (150 g), acetic acid (200 ml), paraformaldehyde (75 g), acetic anhydride (75 ml), and boron trifluoride ether complex (75 ml).
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Heat the mixture under reflux on a steam bath for 4 hours.
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After cooling, evaporate the solvent under vacuum. The residue is crude 1-bromo-2,4-diacetoxybutane.
Step 2: Hydrolysis to 1-bromo-2,4-butanediol
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To the crude residue from Step 1, add 500 ml of 3N hydrochloric acid.
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Heat the mixture under reflux for 2 hours.
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Treat the solution with activated carbon and then evaporate the solvent in a vacuum on a steam bath.
Step 3: Conversion to this compound
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Treat the product from Step 2 with gaseous hydrogen bromide at 140-150 °C for 4-5 hours, or until the consumption of HBr ceases.
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Distill the raw product under vacuum. The fraction boiling at 112-118 °C / 12 mmHg is collected as this compound.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Synthesis of 1,4-Dibromo-2-butanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-Dibromo-2-butanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method for the synthesis of this compound involves a two-step process. The first step is the reaction of allyl bromide with formaldehyde in the presence of an acid catalyst. This is followed by the treatment of the resulting intermediate with hydrogen bromide to yield the final product.[1][2]
Q2: What are the primary reactive sites on the this compound molecule?
A2: this compound is a versatile building block in organic synthesis due to its trifunctional nature. It possesses two bromine atoms at the 1 and 4 positions, which can be selectively or sequentially substituted by various nucleophiles. Additionally, the secondary alcohol group at the 2-position can be oxidized or otherwise modified.[1]
Q3: Is this compound a chiral molecule?
A3: Yes, this compound contains a single stereogenic center at the second carbon atom (C2). This results in the existence of two enantiomers: (R)-1,4-Dibromo-2-butanol and (S)-1,4-Dibromo-2-butanol.[1]
Q4: What are some of the key safety precautions to consider when handling this compound?
A4: this compound is an irritant and corrosive, and it is harmful to the eyes, skin, and respiratory tract. It is essential to wear appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction yield is significantly lower than expected. What are the potential causes?
A5: Low yields in the synthesis of this compound can stem from several factors:
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Incomplete initial reaction: The initial reaction between allyl bromide and formaldehyde may not have gone to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.
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Suboptimal temperature: The conversion of the intermediate diol with hydrogen bromide requires elevated temperatures, typically between 140-150°C.[1][2] Insufficient heating can lead to an incomplete reaction.
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Loss during workup: The product may be lost during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers.
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Impure reagents: The purity of starting materials, particularly allyl bromide and formaldehyde, is critical. Using old or impure reagents can introduce side reactions and lower the yield.
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Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q6: How can I monitor the progress of the reaction to ensure it goes to completion?
A6: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[4] By taking small aliquots of the reaction mixture at regular intervals and running a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable eluent system will show a clear separation between the starting materials, intermediates, and the final product.
Presence of Impurities and Side Products
Q7: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?
A7: Depending on the specific reaction conditions, several side products can be formed:
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1-Bromo-2,4-diacetoxybutane: This is a common byproduct when using acetic acid and acetic anhydride as the solvent in the initial step.[1][2]
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Ethers: Under acidic conditions, intermolecular or intramolecular ether formation can occur.
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Elimination products: At elevated temperatures, elimination reactions can lead to the formation of unsaturated compounds.
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Over-bromination: Although the secondary alcohol is less reactive, harsh conditions could potentially lead to its conversion to a bromide, resulting in a tribromo species.
Q8: How can I minimize the formation of these side products?
A8: To reduce the formation of side products:
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Control the temperature: Carefully control the reaction temperature, especially during the addition of hydrogen bromide, to avoid elimination and other side reactions.
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Optimize stoichiometry: Use the correct molar ratios of reactants as specified in the protocol.
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Choice of solvent: The choice of solvent can influence the formation of side products. For instance, avoiding acetic anhydride can prevent the formation of the diacetoxy byproduct.
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Slow addition of reagents: Adding reagents dropwise, particularly the acid catalyst and hydrogen bromide, can help to control the reaction rate and minimize side reactions.
Purification Challenges
Q9: What is the recommended method for purifying the crude this compound?
A9: The most common method for purifying this compound is vacuum distillation.[2] The product has a boiling point of 114-115 °C at 13 mmHg.[5]
Q10: My purified product appears to be degrading over time. What are the storage recommendations?
A10: this compound can be sensitive to light and heat. It is recommended to store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Conc. H₂SO₄, Acetic Anhydride, HBr | Acetic Acid | Reflux (Steam Bath) | 15-20 (initial), 4-5 (HBr) | ~43 | [2] |
| Boron trifluoride ether complex, Acetic Anhydride, HBr | Acetic Acid | Reflux (Steam Bath) | 15-20 (initial), 4-5 (HBr) | 26-30 | [2] |
| Conc. H₂SO₄, Formaldehydedimethylacetal, Acetic Anhydride, HBr | Acetic Acid | Reflux (Steam Bath) | 15-20 (initial), 4-5 (HBr) | ~17 | [2] |
| Zinc chloride, Acetic Anhydride, HBr | Acetic Acid | Reflux (Steam Bath) | 15-20 (initial), 4-5 (HBr) | ~35 | [2] |
| 48% Hydrobromic Acid | Water | Reflux (Steam Bath) | 20 | Not specified | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound from Allyl Bromide and Formaldehyde
This protocol is adapted from the process described in US Patent 3,607,951.[2]
Materials:
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Allyl bromide
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Paraformaldehyde
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Acetic acid
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Acetic anhydride
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Concentrated sulfuric acid
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Methylene chloride
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3 N Hydrochloric acid
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Activated carbon
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Magnesium sulfate
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Gaseous hydrogen bromide
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 150 g of allyl bromide, 200 ml of acetic acid, 75 g of paraformaldehyde, 75 ml of acetic acid anhydride, and 20 ml of concentrated sulfuric acid.
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Reflux: Heat the mixture on a steam bath under reflux for 15-20 hours.
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Workup: Pour the cooled reaction mixture into 1.5 liters of cold water with stirring. Separate the heavy oil layer. Extract the aqueous layer with methylene chloride.
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Drying and Evaporation: Combine the organic phases, dry with magnesium sulfate, and evaporate the solvent on a steam bath to yield a brown oil.
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Hydrolysis: Add 500 ml of 3 N hydrochloric acid to the brown oil and boil under reflux for 2 hours. Treat the solution with activated carbon and evaporate in a vacuum on a steam bath.
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Bromination: Treat the resulting product with gaseous hydrogen bromide for 4-5 hours at 140-150°C. The reaction is complete when the mixture no longer consumes hydrogen bromide.
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Purification: Distill the crude product under vacuum. This compound boils at 112-118°C / 12 mmHg.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
methods to improve the yield of 1,4-Dibromo-2-butanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Dibromo-2-butanol reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the prevalent method involving the reaction of allyl bromide and formaldehyde.
Question: My reaction yield is significantly lower than the reported 60-80%. What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors throughout the multi-step process. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
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Incomplete Initial Reaction: The initial coupling of allyl bromide and formaldehyde to form an intermediate (1-bromo-2,4-diacetoxybutane when using acetic acid) is critical.
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Catalyst Activity: Ensure the Lewis or mineral acid catalyst (e.g., zinc chloride, boron trifluoride, sulfuric acid) is fresh and active.[1][2] Deactivated catalysts will lead to an incomplete reaction.
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Reaction Time and Temperature: The reaction typically requires heating for extended periods (15-20 hours).[2] Ensure the reaction is maintained at the appropriate temperature for a sufficient duration.
-
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Inefficient Hydrolysis: If your route involves an ester intermediate, incomplete hydrolysis to 1-bromo-2,4-butanediol will reduce the amount of precursor for the final bromination step.
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Hydrolysis Conditions: Boiling with a sufficiently strong acid like 3N hydrochloric acid for a couple of hours is crucial for complete hydrolysis.[2]
-
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Suboptimal Bromination: The final step of converting the diol to this compound requires specific conditions.
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Purification Losses: The final product is purified by vacuum distillation.[2]
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Vacuum Level: Ensure a sufficiently low pressure (e.g., 12 mmHg) is achieved to distill the product at the correct temperature (112-118°C) without decomposition.[2]
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Fraction Collection: Careful collection of the correct fraction is necessary to avoid loss of product.
-
A logical workflow for troubleshooting low yield is presented below:
Question: I am observing a significant amount of a dark, oily residue after the initial reaction. What is it and how can I minimize its formation?
Answer: The formation of a brown, oily residue is common in this reaction and is likely due to polymerization of formaldehyde or side reactions involving the starting materials and intermediates under acidic conditions.[2]
Minimization Strategies:
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Control of Reagent Addition: Slow and controlled addition of reagents, particularly the acid catalyst, can help to manage the reaction exotherm and reduce polymerization.
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Use of Paraformaldehyde: Paraformaldehyde is often preferred as the formaldehyde source because it is easier to handle and can depolymerize in a more controlled manner under the reaction conditions.[2]
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Solvent Choice: The use of a solvent mixture like acetic acid and acetic anhydride can help to control the reaction and solubilize intermediates, potentially reducing the formation of insoluble polymers.[2]
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Work-up Procedure: After the initial reaction, pouring the mixture into a large volume of cold water helps to precipitate the organic product and separate it from water-soluble byproducts and polymers.[2]
Question: My final product is impure after distillation. What are the likely contaminants and how can I improve the purification?
Answer: Impurities in the final product can include unreacted intermediates, side products, or decomposition products.
Common Impurities and Purification Tips:
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Unreacted 1-bromo-2,4-butanediol: This can occur if the final bromination step is incomplete. Ensure complete saturation with HBr at the correct temperature.[2]
-
Isomeric Dibromobutanes: Depending on the synthetic route, other isomers may be formed. Fractional distillation under vacuum is the most effective method for separating isomers with different boiling points.[3]
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Washing Steps: Before distillation, washing the crude product with water, a mild base (like sodium bicarbonate solution), and then brine can remove acidic impurities and water-soluble contaminants.[3][4]
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Drying: Thoroughly dry the organic phase with a suitable drying agent (e.g., magnesium sulfate) before distillation to prevent water from co-distilling with the product.[2]
The general purification workflow is outlined in the diagram below:
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most commonly cited methods are:
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From Allyl Bromide and Formaldehyde: This involves the acid-catalyzed reaction of allyl bromide with formaldehyde, followed by hydrolysis of the intermediate ester and subsequent treatment with hydrogen bromide.[1][2] This method has reported yields in the range of 60-80%.[1]
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Free-Radical Bromination of Butan-2-ol: This approach uses bromine and a catalyst like iron or aluminum bromide to brominate butan-2-ol, with reported yields of 65-75%.[1]
-
Hydrobromination of But-2-yne: This involves the radical-initiated anti-Markovnikov addition of hydrogen bromide to but-2-yne.[1]
Q2: Can I use a different acid catalyst for the reaction of allyl bromide and formaldehyde?
A2: Yes, various mineral and Lewis acids can be used as catalysts.[2] Examples from literature include sulfuric acid, boron trifluoride ether complex, and zinc chloride.[2] The choice of catalyst can influence the reaction rate and yield.
Q3: Is the hydrolysis step always necessary?
A3: The hydrolysis step is required when using a solvent system like acetic acid/acetic anhydride, which leads to the formation of a diacetate intermediate.[2] An alternative is to use water as the solvent, which directly forms the diol (1-bromo-2,4-butanediol), thus eliminating the need for a separate hydrolysis step. However, this method is reported to give a lower yield.[2]
Q4: What are the key safety precautions when working with this compound and the reagents for its synthesis?
A4: this compound is suspected of causing genetic defects.[5] It is also irritating and corrosive to the eyes, skin, and respiratory tract.[6] Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6]
-
Obtain special instructions before use and avoid exposure.[7] In case of exposure or concern, seek medical advice.[7]
-
Handle reagents like bromine, strong acids, and allyl bromide with extreme care according to their respective safety data sheets.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthesis Method | Reactants | Catalyst/Reagents | Solvent | Reported Yield |
| Allyl Bromide & Formaldehyde Coupling | Allyl bromide, Formaldehyde (or Paraformaldehyde) | Boron trifluoride or Zinc chloride, then HBr | Acetic acid | 60-80%[1] |
| Free-Radical Bromination | Butan-2-ol, Bromine | Iron or Aluminum bromide | Carbon tetrachloride | 65-75%[1] |
| Hydrobromination of But-2-yne | But-2-yne, Hydrogen bromide | Radical initiator | Not specified | Not specified |
Table 2: Examples of Yields with Different Catalysts for the Allyl Bromide/Formaldehyde Route
| Catalyst | Reactants | Yield of this compound |
| Concentrated Sulfuric Acid | 150g Allyl bromide, 75g Paraformaldehyde | ~100g[2] |
| Boron Trifluoride Ether Complex | 150g Allyl bromide, 75g Paraformaldehyde | 60-70g[2] |
| Zinc Chloride | 150g Allyl bromide, 75g Paraformaldehyde | ~80g[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Allyl Bromide and Paraformaldehyde (adapted from US Patent 3,607,951) [2]
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Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser, combine 150 g of allyl bromide, 200 ml of acetic acid, 75 g of paraformaldehyde, 75 ml of acetic acid anhydride, and 20 ml of concentrated sulfuric acid.
-
Reaction: Heat the mixture on a steam bath under reflux for 15-20 hours.
-
Work-up: After cooling, pour the reaction mixture with stirring into 1.5 liters of cold water. Separate the heavy oil layer. Extract the aqueous layer with methylene chloride.
-
Drying: Combine the organic phases and dry with magnesium sulfate.
-
Solvent Removal: Evaporate the solvent on a steam bath. The residue will be a brown oil.
-
Hydrolysis: Add 500 ml of 3 N hydrochloric acid to the oily residue and boil under reflux for 2 hours.
-
Decolorization and Concentration: Treat the solution with activated carbon and then evaporate the solvent in a vacuum on a steam bath.
-
Final Bromination: Treat the resulting substance with gaseous hydrogen bromide for 4-5 hours at 140-150°C, until the reaction no longer consumes hydrogen bromide.
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Purification: Distill the raw product in a vacuum. This compound boils at 112-118°C / 12 mmHg. The expected yield is approximately 100 g.
References
- 1. This compound | 19398-47-1 | Benchchem [benchchem.com]
- 2. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C4H8Br2O | CID 29570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 19398-47-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
understanding the stability and degradation pathways of 1,4-Dibromo-2-butanol
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation pathways of 1,4-Dibromo-2-butanol (CAS No: 19398-47-1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is recommended to keep it away from heat, sparks, open flames, and other sources of ignition.[2] For long-term storage, some suppliers recommend refrigeration at 2-8°C.[3]
Q2: What are the visible signs of degradation for this compound?
A2: While specific degradation indicators are not extensively documented, a noticeable color change (e.g., darkening from a light yellow or colorless liquid to brown) can suggest decomposition or the presence of impurities.[4][5] Any unexpected changes in physical properties, such as viscosity or odor, should also be treated with suspicion.
Q3: Is this compound stable at room temperature?
A3: The product is considered chemically stable under standard ambient conditions (room temperature). However, prolonged exposure to heat, light, and air should be avoided to minimize the risk of degradation.[1] Vapors can form explosive mixtures with air upon intense warming.
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][6] Contact with aluminum, rubber, and various plastics should also be avoided.
Q5: What are the primary hazardous decomposition products?
A5: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide).[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or low yields in a reaction. | Degradation of the starting material. The compound may have degraded due to improper storage (exposure to heat, light, or air) or contamination. | 1. Check the appearance of the compound for color changes. 2. Verify the purity using an appropriate analytical method like Gas Chromatography (GC) or NMR spectroscopy. 3. If degradation is confirmed, use a fresh, unopened bottle of the reagent. |
| Appearance of unexpected side products. | Presence of degradation products. Degradation can lead to impurities that participate in side reactions. Common degradation pathways include elimination (forming unsaturated species) or intramolecular cyclization. | 1. Characterize the side products using techniques like GC-MS or LC-MS to identify their structures. 2. This information can help deduce the specific degradation pathway and adjust reaction or storage conditions accordingly. 3. Purify the this compound via vacuum distillation if degradation is suspected and a fresh lot is unavailable.[5] |
| The compound has darkened in color. | Decomposition over time. This is a common sign of degradation for many organic compounds, often accelerated by exposure to light or trace impurities. | While it may still be usable for some applications, its purity is compromised. It is highly recommended to assess the purity before use. For sensitive reactions, using a new batch is the safest option. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Br₂O | [4][7] |
| Molecular Weight | 231.91 g/mol | [7] |
| Appearance | Light yellow to brown clear liquid | |
| Density | 2.001 g/mL at 25 °C | |
| Boiling Point | 114-115 °C at 13 mmHg | |
| Refractive Index | n20/D 1.544 | |
| Storage Class | 10 - Combustible liquids |
Table 2: Summary of Handling and Storage Recommendations
| Condition | Recommendation | Source(s) |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. | |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. | [1][2] |
| Container | Keep container tightly closed. | |
| Storage Temperature | Store in a cool, dry place. Recommended temperature may be 2-8°C. | [3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, aluminum, various plastics. | [6] |
Visualized Pathways and Workflows
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 64028-90-6 CAS MSDS ((S)-1,4-DIBROMO-2-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 19398-47-1 | Benchchem [benchchem.com]
- 5. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
troubleshooting guide for experiments with 1,4-Dibromo-2-butanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2-butanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Synthesis of this compound
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Question: My synthesis of this compound from allyl bromide and formaldehyde results in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors. Firstly, ensure that the reaction temperature is carefully controlled; temperatures below 80°C can lead to very slow reaction times, while temperatures exceeding 110°C may cause decomposition of the product.[1] Secondly, the choice and handling of the acid catalyst are critical. Use a stable mineral or Lewis acid like sulfuric acid, zinc chloride, or boron trifluoride etherate.[1] The catalyst should be non-volatile and resistant to the reaction conditions. Finally, the workup procedure is important. Incomplete hydrolysis of the intermediate 1-bromo-2,4-diacetoxybutane (if using acetic anhydride) or inefficient extraction of the product can lead to significant losses. Ensure complete hydrolysis by boiling with aqueous acid and perform multiple extractions with a suitable organic solvent like methylene chloride.[1]
-
Question: I am observing a significant amount of a brown, oily residue after my synthesis. What is this and how can I minimize its formation?
Answer: The formation of a brown, oily residue is likely due to polymerization of formaldehyde or side reactions involving allyl bromide at elevated temperatures. To minimize this, ensure that the paraformaldehyde is of good quality and that the reaction temperature is maintained within the recommended range.[1] Adding the reagents in a controlled manner and ensuring efficient stirring can also help to prevent localized overheating and reduce the formation of byproducts. The crude product can be purified by vacuum distillation to remove polymeric residues.[1]
Issue 2: Nucleophilic Substitution Reactions
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Question: I am attempting a nucleophilic substitution reaction on this compound, but I am getting a mixture of products or a low yield of the desired product. Why is this happening?
Answer: this compound has three reactive sites: a primary bromine, a secondary bromine, and a secondary hydroxyl group. This can lead to a lack of selectivity and the formation of multiple products. The primary bromine is generally more susceptible to S(_N)2 reactions than the secondary bromine due to less steric hindrance. To achieve selective substitution at the primary position, consider using a less hindered nucleophile and milder reaction conditions.
Furthermore, elimination reactions can compete with substitution, especially in the presence of a strong, bulky base, leading to the formation of alkenes. To favor substitution over elimination, use a non-bulky nucleophile and consider using a polar aprotic solvent. The hydroxyl group can also interfere with the reaction, for example, by acting as an intramolecular nucleophile to form a cyclic ether. Protection of the hydroxyl group as an ether or ester prior to the substitution reaction may be necessary to achieve the desired outcome.
Issue 3: Oxidation of the Hydroxyl Group
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Question: My oxidation of the secondary alcohol in this compound to the corresponding ketone, 1,4-dibromobutan-2-one, is incomplete or results in a low yield. What could be the issue?
Answer: Incomplete oxidation can be due to an insufficient amount of the oxidizing agent or non-optimal reaction conditions. Common oxidizing agents for this transformation include chromium-based reagents (like chromium trioxide in an acidic medium) or potassium permanganate.[2] Ensure you are using the correct stoichiometry of the oxidant. Over-oxidation is generally not a concern for secondary alcohols. The reaction may also be sensitive to pH and temperature, so carefully follow the established protocol. Low yields could also result from difficulties in isolating the product; 1,4-dibromobutan-2-one is a ketone and may require specific purification techniques to separate it from the starting material and any byproducts.
Frequently Asked Questions (FAQs)
-
Question: What are the key physicochemical properties of this compound?
Answer: Key properties are summarized in the table below.
Property Value Molecular Formula C₄H₈Br₂O Molecular Weight 231.91 g/mol [3][4] Boiling Point 114-115 °C at 13 mmHg[4][5] Density 2.001 g/mL at 25 °C[4][5] Refractive Index n20/D 1.544[4] Appearance Colorless to light yellow liquid -
Question: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound?
Answer: While a detailed spectral analysis should be performed on a case-by-case basis, typical chemical shift ranges are provided below.
¹H NMR:
-
-CH₂Br (at C1): ~3.5 - 3.7 ppm
-
-CH(OH)-: ~3.9 - 4.2 ppm
-
-CH₂- (at C3): ~2.0 - 2.3 ppm
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-CH₂Br (at C4): This is a primary bromide, but adjacent to a chiral center, so the protons are diastereotopic and may appear as a complex multiplet.
-
-OH: The chemical shift of the hydroxyl proton is variable (typically 2-5 ppm) and its signal may be broad.
¹³C NMR:
-
-CH₂Br (at C1): ~35 - 40 ppm
-
-CH(OH)-: ~65 - 70 ppm
-
-CH₂- (at C3): ~40 - 45 ppm
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-CH₂Br (at C4): ~30 - 35 ppm
-
-
Question: What are the characteristic peaks in the IR spectrum of this compound?
Answer: The IR spectrum will show a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. The C-Br stretching vibrations typically appear in the fingerprint region, between 500 and 700 cm⁻¹. A C-O stretching vibration can be expected around 1050-1150 cm⁻¹.[6][7]
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Question: What are the recommended storage and handling procedures for this compound?
Answer: this compound is an irritant and corrosive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Work in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
1. Synthesis of this compound [1]
This protocol is adapted from a patented procedure.
-
Reactants and Materials:
-
Allyl bromide
-
Paraformaldehyde
-
Acetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Methylene chloride
-
3N Hydrochloric acid
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Magnesium sulfate
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Gaseous hydrogen bromide
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 150 g of allyl bromide, 200 ml of acetic acid, 75 g of paraformaldehyde, 75 ml of acetic acid anhydride, and 20 ml of concentrated sulfuric acid.
-
Heat the mixture under reflux on a steam bath for 15-20 hours.
-
After cooling, pour the reaction mixture into 1.5 liters of cold water with stirring.
-
Separate the lower heavy oil layer and extract the aqueous layer with methylene chloride.
-
Combine the organic phases, dry with magnesium sulfate, and evaporate the solvent.
-
Hydrolyze the resulting brown oil by boiling under reflux for 2 hours with 500 ml of 3 N hydrochloric acid.
-
Treat the solution with activated carbon and evaporate the solvent in vacuo.
-
Convert the resulting substance to this compound by treating it with gaseous hydrogen bromide at approximately 150 °C for 4-5 hours.
-
Purify the crude product by vacuum distillation (boiling point 112-118 °C / 12 mmHg). The reported yield is approximately 100 g.
-
2. Oxidation of this compound to 1,4-Dibromobutan-2-one [2]
This is a general procedure based on known oxidation reactions of secondary alcohols.
-
Reactants and Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Ether (or other suitable organic solvent)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent).
-
Dissolve this compound in a suitable solvent like acetone.
-
Cool the solution of the alcohol in an ice bath.
-
Slowly add the Jones reagent to the alcohol solution with stirring, maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding isopropanol.
-
Extract the product with ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dibromobutan-2-one.
-
The product can be further purified by column chromatography or distillation if necessary. Reported yields for similar oxidations are in the range of 85-90%.[2]
-
Visualizations
Caption: Experimental workflows for the synthesis of this compound and its subsequent oxidation.
Caption: Key reaction pathways of this compound, highlighting competing reactions.
References
- 1. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]
- 2. This compound | 19398-47-1 | Benchchem [benchchem.com]
- 3. This compound | C4H8Br2O | CID 29570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-ジブロモ-2-ブタノール 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 19398-47-1 [amp.chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
Technical Support Center: Managing Side Reactions of 1,4-Dibromo-2-butanol with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in managing side reactions during the treatment of 1,4-dibromo-2-butanol with strong bases. The primary desired reaction is an intramolecular SN2 cyclization to yield 2-(bromomethyl)oxirane, a valuable synthetic intermediate. However, competing side reactions, such as intermolecular substitution and elimination, can significantly impact the yield and purity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction when this compound is treated with a strong base?
A1: The intended reaction is an intramolecular Williamson ether synthesis. The strong base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the primary bromine and displacing the bromide ion to form the cyclic ether, 2-(bromomethyl)oxirane. This is an intramolecular SN2 reaction.[1][2]
Q2: What are the most common side reactions I should be aware of?
A2: The two most prevalent side reactions are:
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Intermolecular Nucleophilic Substitution (SN2): The alkoxide can react with another molecule of this compound or the base's counter-ion (if it's nucleophilic) instead of cyclizing. For instance, using sodium hydroxide can lead to the formation of 4-bromo-1,2-butanediol.
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Elimination (E2): A strong base can abstract a proton from the carbon adjacent to the secondary bromine, leading to the formation of an alkene, such as 4-bromo-3-buten-2-ol.[3] This is more likely with sterically hindered bases.
Q3: I am observing a significant amount of an alkene byproduct. How can I minimize its formation?
A3: The formation of an alkene is due to a competing E2 elimination reaction. To favor the desired intramolecular SN2 cyclization, consider the following strategies:
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Choice of Base: Use a less sterically hindered base. Bulky bases like potassium tert-butoxide are more prone to act as bases for elimination. Smaller bases such as sodium hydroxide or potassium hydroxide are generally preferred for this cyclization.
-
Reaction Temperature: Lowering the reaction temperature can favor the SN2 pathway, as elimination reactions often have a higher activation energy.
-
Solvent Choice: Use a polar aprotic solvent (e.g., THF, DMSO) to enhance the nucleophilicity of the alkoxide for the intramolecular attack. Protic solvents can solvate the alkoxide, reducing its effectiveness as a nucleophile.[4][5][6]
Q4: My yield of 2-(bromomethyl)oxirane is low, and I suspect the formation of diol impurities. What could be the cause?
A4: The formation of diol impurities, such as 4-bromo-1,2-butanediol, is likely due to an intermolecular SN2 reaction with the hydroxide source or hydrolysis of the starting material or product. To mitigate this:
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Anhydrous Conditions: Ensure that your reagents and solvents are as dry as possible. The presence of water can lead to the formation of diols.
-
Controlled Stoichiometry: Use a carefully measured amount of base. A large excess of hydroxide can increase the rate of intermolecular substitution.
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Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to the basic conditions, which could lead to product degradation or further side reactions.
Troubleshooting Guides
Issue 1: Low Yield of 2-(Bromomethyl)oxirane
| Observation | Potential Cause | Suggested Solution |
| Significant alkene byproduct detected (e.g., by GC-MS or NMR) | Competing E2 elimination reaction. | - Use a less sterically hindered base (e.g., NaOH, KOH instead of potassium tert-butoxide).- Lower the reaction temperature.- Use a polar aprotic solvent (e.g., THF, DMSO). |
| Presence of diol byproducts (e.g., 4-bromo-1,2-butanediol) | Intermolecular SN2 reaction or hydrolysis. | - Ensure anhydrous reaction conditions.- Use a stoichiometric amount of a non-hydroxide base if possible (e.g., NaH).- If using NaOH, control the stoichiometry and reaction time carefully. |
| Unreacted starting material remains | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure the base is of sufficient strength and purity to deprotonate the alcohol.- Check the stoichiometry of the base. |
| Formation of multiple unidentified products | Complex side reactions or decomposition. | - Lower the reaction temperature.- Use a milder base.- Shorten the reaction time and monitor the reaction closely by TLC or GC. |
Quantitative Data Summary
| Base | Solvent | Expected Major Product | Expected Major Side Product(s) | Rationale |
| Sodium Hydroxide (NaOH) | Tetrahydrofuran (THF) / Water | 2-(bromomethyl)oxirane | 4-bromo-1,2-butanediol | Less hindered base favors intramolecular SN2. Presence of water can lead to diol formation. |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 4-bromo-3-buten-2-ol | 2-(bromomethyl)oxirane | Sterically hindered base strongly favors E2 elimination. |
| Sodium Hydride (NaH) | Anhydrous THF | 2-(bromomethyl)oxirane | Minimal | Strong, non-nucleophilic base in an aprotic solvent strongly favors the intramolecular SN2 reaction. |
Key Experimental Protocols
Protocol 1: Synthesis of 2-(bromomethyl)oxirane via Intramolecular Williamson Ether Synthesis
This protocol aims to maximize the yield of the desired epoxide by favoring the intramolecular SN2 pathway.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x volume of THF).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude 2-(bromomethyl)oxirane by vacuum distillation.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathways
Caption: Reaction pathways of this compound with strong bases.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield of 2-(bromomethyl)oxirane.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ufsm.br [ufsm.br]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Purification Challenges of 1,4-Dibromo-2-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1,4-Dibromo-2-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
The main challenges in purifying this compound stem from its synthesis, which often results in a mixture of closely related impurities and the compound's susceptibility to degradation under certain conditions. Key challenges include:
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Presence of Structurally Similar Impurities: The synthesis from allyl bromide and formaldehyde can produce a complex mixture of substances, including unreacted starting materials, intermediates like 1-bromo-2,4-diacetoxybutane (if acetic anhydride is used as a solvent), and other side-products.[1] These impurities may have boiling points close to the desired product, making separation by distillation difficult.
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Thermal Instability: this compound is susceptible to decomposition at elevated temperatures, particularly above 130°C.[1] This can lead to the formation of unsaturated byproducts and a decrease in yield during distillation.
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Reactivity of Functional Groups: The presence of two bromine atoms and a hydroxyl group makes the molecule reactive. It can undergo elimination reactions to form unsaturated compounds or other side reactions under non-optimal pH or temperature conditions.
Q2: What are the most common impurities found in crude this compound?
Common impurities depend on the synthetic route employed. For the synthesis involving allyl bromide and formaldehyde, potential impurities include:
-
Unreacted Allyl Bromide: Due to its volatility, some allyl bromide may remain after the reaction.
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1-Bromo-2,4-diacetoxybutane: This intermediate is formed when acetic acid and acetic anhydride are used as solvents and may persist if hydrolysis is incomplete.[1]
-
1-Bromo-2,4-butanediol: This is the precursor to the final product and its presence indicates an incomplete reaction with hydrogen bromide.[1]
-
Polymeric materials: Paraformaldehyde, a common source of formaldehyde, can lead to the formation of polymeric byproducts.
-
Elimination Products: Thermal stress during synthesis or purification can lead to the elimination of HBr or water, resulting in unsaturated bromo-alcohols or dienes.
Q3: What is the recommended initial purification step for crude this compound?
An initial aqueous workup is generally recommended to remove water-soluble impurities and acidic residues. This typically involves:
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Washing the crude product with water to remove any remaining acids (like HBr or acetic acid) and other water-soluble byproducts.
-
Neutralizing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acids.
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Washing with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers and to remove bulk water from the organic phase.
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Drying the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Troubleshooting Guides
Purification by Vacuum Distillation
Vacuum distillation is the most commonly cited method for the purification of this compound.[1]
Troubleshooting Common Distillation Issues:
| Problem | Possible Cause | Solution |
| Product decomposition (darkening of the liquid, low yield) | Distillation temperature is too high (above 130°C). | Use a high-vacuum pump to lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. A short-path distillation apparatus can minimize the residence time at high temperatures. |
| Poor separation of impurities | Impurities have boiling points very close to the product. | Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. Collect multiple fractions and analyze their purity by GC-MS or NMR. |
| Bumping or unstable boiling | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the flask is not more than two-thirds full. |
| Product solidifies in the condenser | The condenser water is too cold. | Use room temperature water for the condenser or a water bath with controlled temperature to keep the product in a liquid state. |
Quantitative Data for Vacuum Distillation:
| Parameter | Value | Reference |
| Boiling Point | 112-118 °C / 12 mmHg | [1] |
| Boiling Point | 114-115 °C / 13 mmHg |
Purification by Column Chromatography
If distillation does not provide the desired purity, flash column chromatography can be an effective alternative.
Troubleshooting Common Chromatography Issues:
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of the eluent. Good starting points for moderately polar compounds include mixtures of hexane/ethyl acetate or dichloromethane/methanol. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Compound streaks on the column | Compound is too polar for the chosen solvent system or is interacting strongly with the stationary phase. | Increase the polarity of the eluent. If streaking persists, consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
| Product co-elutes with an impurity | The chosen solvent system does not provide adequate resolution. | Try a different solvent system with different selectivity (e.g., replace ethyl acetate with diethyl ether or acetone). A gradient elution, where the polarity of the eluent is gradually increased, may also improve separation. |
| Low recovery of the product | The compound is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Consider using a less active stationary phase like neutral alumina or a reversed-phase silica gel (C18) with a polar mobile phase (e.g., acetonitrile/water). |
Recommended Experimental Protocol for Flash Column Chromatography:
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Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a low polarity solvent system and gradually increase the polarity. A common starting point is a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf of ~0.3 for this compound.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
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Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane/ethyl acetate) to elute the desired compound.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
Recrystallization can be a viable method if the crude this compound is a solid at room temperature or if a solid derivative can be formed.
Troubleshooting Common Recrystallization Issues:
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent | Incorrect solvent choice. | The ideal solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, toluene, heptane, or mixtures thereof). |
| Product oils out instead of crystallizing | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a "co-solvent" in which the compound is less soluble to induce crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites. Ensure the cooling process is slow. |
| No crystals form upon cooling | The solution is not saturated enough, or crystallization is slow to initiate. | Evaporate some of the solvent to increase the concentration. Add a seed crystal of the pure compound. Cool the solution in an ice bath or refrigerator. |
| Crystals are colored | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
Experimental Workflows and Diagrams
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
handling and stabilization of unstable intermediates from 1,4-Dibromo-2-butanol
Welcome to the technical support center for handling and stabilization of unstable intermediates derived from 1,4-dibromo-2-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound and its derivatives.
Issue 1: Low Yield or Failure of Intramolecular Cyclization to form 2-(Bromomethyl)tetrahydrofuran
Question: I am attempting to synthesize 2-(bromomethyl)tetrahydrofuran from this compound via base-mediated intramolecular cyclization, but I am experiencing low yields or reaction failure. What are the potential causes and solutions?
Answer:
The intramolecular SN2 reaction to form the tetrahydrofuran ring is a key transformation of this compound. Low yields are often attributed to suboptimal reaction conditions or competing side reactions.
Possible Causes and Troubleshooting Steps:
-
Insufficient Deprotonation of the Hydroxyl Group: The reaction is initiated by the deprotonation of the C2-hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile.
-
Solution: Ensure the use of a sufficiently strong base to facilitate complete deprotonation. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of solvent is also critical; aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.
-
-
Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.
-
Solution: Employ high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a solution of the base over an extended period.
-
-
Side Reactions of the Bromide Groups: The presence of two bromide leaving groups can lead to elimination reactions or other undesired substitutions, especially under harsh basic conditions.
-
Solution: Use a non-nucleophilic, sterically hindered base to minimize elimination reactions. Careful temperature control is also crucial; running the reaction at lower temperatures can improve selectivity.
-
-
Purity of Starting Material: Impurities in the this compound can interfere with the reaction.
-
Solution: Ensure the starting material is pure. Purification can be achieved by vacuum distillation.
-
Issue 2: Difficulty in the Formation of a Grignard Reagent from Protected this compound
Question: I have protected the hydroxyl group of this compound, but I am struggling to form the Grignard reagent. What are the common pitfalls and how can I overcome them?
Answer:
The formation of a Grignard reagent requires strictly anhydrous conditions and an activated magnesium surface. The presence of the second bromide in the molecule can also lead to complications.
Possible Causes and Troubleshooting Steps:
-
Inadequate Drying of Glassware and Solvents: Trace amounts of water will quench the Grignard reagent as it forms.
-
Solution: All glassware should be rigorously dried, either by flame-drying under vacuum or oven-drying overnight. Solvents such as THF or diethyl ether must be anhydrous.
-
-
Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from initiating.
-
Solution: Activate the magnesium surface prior to the addition of the protected dibromide. This can be achieved by adding a small crystal of iodine (the color will disappear upon activation) or a few drops of 1,2-dibromoethane. Mechanical activation by stirring the magnesium turnings vigorously under an inert atmosphere can also be effective.
-
-
Intramolecular Wurtz-type Coupling: The newly formed Grignard reagent can potentially react with the second bromide on the same molecule, leading to cyclization or oligomerization.
-
Solution: Maintain a low reaction temperature (typically 0 °C to room temperature) and add the protected dibromide slowly to the magnesium suspension to keep its concentration low.
-
-
Protecting Group Instability: The chosen protecting group might not be stable under the Grignard formation conditions.
-
Solution: Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), are generally robust protecting groups for alcohols under these conditions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common unstable intermediate formed from this compound?
A1: The most readily formed and often desired intermediate is the alkoxide generated by deprotonation of the hydroxyl group. This alkoxide is a potent intramolecular nucleophile that can lead to the formation of a stable five-membered ring, specifically a substituted tetrahydrofuran. The challenge lies in controlling its reactivity to achieve the desired product selectively.
Q2: How can I selectively react with only one of the bromine atoms in this compound?
A2: Selective reaction at one of the bromine atoms is challenging due to their similar reactivity. However, some degree of selectivity can be achieved by carefully controlling stoichiometry and reaction conditions. For instance, using one equivalent of a nucleophile at a low temperature may favor monosubstitution. The primary bromide at the C1 position is generally more susceptible to SN2 attack than the carbon bearing the C4 bromide due to less steric hindrance.
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It should be protected from moisture and incompatible materials. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Q4: In the synthesis of N-substituted 3-hydroxypyrrolidines, what is the typical stoichiometry of the amine used?
A4: Typically, an excess of the primary amine is used to drive the reaction to completion and to act as a base to neutralize the hydrogen bromide formed during the reaction. A common approach is to use at least three equivalents of the amine: one to react as the nucleophile in the initial substitution, a second to facilitate the intramolecular cyclization, and a third to neutralize the HBr byproduct.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of N-Substituted Pyrrolidines from Primary Amines and 1,4-Dibromobutane.
| Entry | Primary Amine | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | K₂CO₃ (2.5) | Water | 150 (Microwave) | 0.25 | High | [3] |
| 2 | Aniline | K₂CO₃ (2.5) | Acetonitrile | Reflux | 12 | Moderate | [3] |
| 3 | Methylamine | - (excess amine) | Ethanol | Room Temp. | 24 | Good | Inferred from general procedures |
| 4 | Benzylamine | - (excess amine) | - | - | - | 31 | [4] |
Table 2: Protecting Groups for the Hydroxyl Group of this compound.
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |
| Trimethylsilyl (TMS) | TMSCl, Et₃N or Imidazole, DMF | TBAF in THF; mild acid (e.g., AcOH) | Sensitive to acid and fluoride ions. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole, DMF | TBAF in THF; stronger acid (e.g., HCl) | More stable to hydrolysis than TMS ethers. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Bromomethyl)tetrahydrofuran via Intramolecular Cyclization
This protocol describes the base-mediated intramolecular cyclization of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel.
-
Add the solution of this compound dropwise to the stirred NaH suspension over 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-(bromomethyl)tetrahydrofuran.
Protocol 2: Protection of the Hydroxyl Group with a Trimethylsilyl (TMS) Ether
This protocol details the protection of the hydroxyl group of this compound as a TMS ether.[1]
Materials:
-
This compound
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N) or Imidazole
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) or imidazole (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSCl (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude TMS-protected this compound, which can be used in the next step without further purification or purified by flash chromatography if necessary.
Mandatory Visualization
Caption: Workflow for the synthesis of N-substituted 3-hydroxypyrrolidines.
Caption: Troubleshooting logic for tetrahydrofuran synthesis.
Caption: Signaling pathway for Grignard reaction using protected this compound.
References
Technical Support Center: Preventing Catalyst Poisoning in Reactions with 1,4-Dibromo-2-butanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting catalyst poisoning in chemical reactions that utilize 1,4-Dibromo-2-butanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst poisoning when using this compound?
A1: Catalyst poisoning in reactions involving this compound primarily stems from the compound itself and potential impurities. Organobromine compounds can act as poisons to many common catalysts, particularly those based on transition metals like palladium and platinum.[1][2] The bromine atoms can strongly adsorb to the active sites of the catalyst, blocking them and rendering the catalyst inactive.[3] Additionally, impurities from the synthesis of this compound, such as residual acids (e.g., hydrogen bromide, sulfuric acid) or unreacted starting materials, can also contribute to catalyst deactivation.[4]
Q2: Which types of catalysts are most susceptible to poisoning by this compound?
A2: Catalysts based on late transition metals are particularly vulnerable to poisoning by halogenated compounds. This includes, but is not limited to:
-
Palladium-based catalysts (e.g., Pd/C, Pd(PPh₃)₄): Commonly used in cross-coupling reactions, these are highly susceptible to poisoning by organobromides.[5][6]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Often used in hydrogenation reactions, these can also be deactivated by halogen-containing compounds.[3]
-
Nickel-based catalysts (e.g., Raney Nickel): While robust, their activity can be diminished by strong coordination of bromine to the nickel surface.[3]
-
Rhodium-based catalysts: Similar to palladium and platinum, rhodium catalysts are prone to deactivation by halides.[3]
Q3: How can I tell if my catalyst is being poisoned?
A3: Catalyst poisoning often manifests as a significant decrease in reaction rate or a complete cessation of the reaction.[3] You may observe that the reaction starts as expected but then slows down or "stalls" before reaching completion.[7] In heterogeneous catalysis, a visual change in the catalyst, such as agglomeration or a change in color, might also indicate deactivation.[7] To confirm poisoning, you can try running the reaction with a fresh batch of highly purified this compound; if the reaction proceeds normally, it is likely that impurities in the previous batch were poisoning the catalyst.
Q4: Can a catalyst poisoned by this compound be regenerated?
A4: In some cases, regeneration is possible, but it depends on the nature of the catalyst and the severity of the poisoning. For palladium catalysts, for instance, treatment with a basic solution may help to remove adsorbed bromide species.[8] However, severe, irreversible poisoning may require the disposal of the spent catalyst.
Troubleshooting Guide
Issue 1: The reaction is sluggish or does not proceed to completion.
-
Possible Cause: Catalyst poisoning by this compound or impurities.
-
Troubleshooting Steps:
-
Purify the Reactant: Purify the this compound, for example by distillation or column chromatography, to remove potential acidic or organic impurities.
-
Increase Catalyst Loading: While not always ideal, a higher catalyst loading may compensate for partial deactivation.
-
Use a More Robust Catalyst: Consider screening alternative catalysts that are known to be more resistant to halide poisoning.
-
Add a Sacrificial Agent: In some cases, the addition of a compound that preferentially reacts with the poison can protect the primary catalyst.
-
Issue 2: The catalyst appears to have physically changed (e.g., changed color, clumped together).
-
Possible Cause: Severe catalyst deactivation, potentially including sintering or fouling in addition to poisoning.
-
Troubleshooting Steps:
-
Filter and Analyze the Catalyst: For heterogeneous catalysts, filter the catalyst from the reaction mixture and analyze it using techniques like Scanning Electron Microscopy (SEM) or X-ray Diffraction (XRD) to check for morphological changes.
-
Attempt Catalyst Regeneration: Follow a suitable regeneration protocol (see "Experimental Protocols" section).
-
Optimize Reaction Conditions: High temperatures can exacerbate catalyst sintering.[9] Consider running the reaction at a lower temperature if feasible.
-
Data Presentation
Table 1: Common Impurities in this compound and their Potential Effects on Catalysts
| Impurity | Potential Source in Synthesis | Potential Effect on Catalyst |
| Hydrogen Bromide (HBr) | Byproduct or excess reagent | Strong acid, can leach active metals from supports or poison active sites. |
| Sulfuric Acid (H₂SO₄) | Catalyst in synthesis | Strong acid, can cause catalyst degradation.[4] |
| Unreacted Allyl Bromide | Starting material | Can compete for active sites or undergo side reactions.[4] |
| Water | Solvent or byproduct | Can hydrolyze catalyst precursors or affect catalyst activity.[10] |
Experimental Protocols
Protocol 1: General Procedure for the Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask.
-
Distillation: Gradually reduce the pressure and gently heat the distillation flask. Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 112-118 °C at 12 mmHg).
-
Storage: Store the purified product under an inert atmosphere and protect it from light and moisture.
Protocol 2: General Protocol for the Regeneration of a Palladium on Carbon (Pd/C) Catalyst Poisoned by Bromide
-
Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.
-
Washing: Wash the catalyst sequentially with an appropriate organic solvent (to remove organic residues), deionized water, and then a dilute aqueous solution of a mild base (e.g., 0.1 M sodium bicarbonate).[8]
-
Rinsing: Rinse the catalyst thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to determine the effectiveness of the regeneration process.
Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. youtube.com [youtube.com]
- 3. revisiondojo.com [revisiondojo.com]
- 4. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 1,4-Dibromo-2-butanol and Other Brominated Butanols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, brominated butanols serve as versatile four-carbon building blocks for the construction of a variety of heterocyclic compounds, which are pivotal scaffolds in numerous pharmaceutical agents and natural products. Among these, 1,4-dibromo-2-butanol stands out as a trifunctional intermediate, offering multiple reaction sites for strategic molecular elaboration. This guide provides an objective comparison of this compound with other brominated butanol isomers in key synthetic applications, supported by available experimental data and detailed protocols.
I. Synthesis of Substituted Tetrahydrofurans
The intramolecular cyclization of brominated butanols is a common strategy for the synthesis of substituted tetrahydrofurans. The regiochemical outcome of this reaction is dictated by the relative positions of the hydroxyl and bromo substituents.
This compound undergoes intramolecular Williamson ether synthesis to furnish 2-bromomethyl-tetrahydrofuran . This reaction typically proceeds under basic conditions, where the hydroxyl group is deprotonated to form an alkoxide that subsequently displaces the primary bromide at the C1 position.
Other Brominated Butanols: While direct comparative studies with identical reaction conditions are scarce in the available literature, the cyclization of other dibromobutanol isomers would be expected to yield different substitution patterns on the tetrahydrofuran ring. For instance, the cyclization of 1,3-dibromo-2-butanol would be expected to yield 3-bromotetrahydrofuran .
Experimental Protocol: Synthesis of 2-Bromomethyl-5-substituted Tetrahydrofurans
A notable application involves the asymmetric synthesis of 2-bromomethyl-5-substituted tetrahydrofurans. This is achieved through a chiral-ruthenium-catalyzed transfer hydrogenation of 3-butenyl ketones, followed by bromoetherification of the resulting chiral pentenyl alcohols. This two-step, one-pot procedure can provide the desired products in high yields and enantioselectivities.
Logical Workflow for Tetrahydrofuran Synthesis
II. Synthesis of Substituted Pyrrolidines
1,4-Dihalogenated butanes are classical precursors for the synthesis of the pyrrolidine ring system via reaction with primary amines. The presence of a hydroxyl group in this compound offers a handle for further functionalization, making it a valuable precursor for 3-hydroxypyrrolidine derivatives, which are important pharmacophores.[1]
The reaction of This compound with a primary amine proceeds via a sequential double nucleophilic substitution. The amine first displaces one of the bromide ions, followed by an intramolecular cyclization to form the pyrrolidine ring.
Comparative Performance Data:
| Reactant Amine | Product | Reagents/Conditions | Yield | Reference |
| Aniline | 1-Phenyl-pyrrolidin-3-ol | K₂CO₃, (EtO)₃PO, 150 °C, 6 hours | 62% | [1] |
| Methylamine | 1-Methyl-pyrrolidin-3-ol | 1. Aqueous solution, heat to 100 °C2. Add NaOH, evaporate3. Extract with 2-butanol, distill | Not Specified | [1] |
Experimental Protocol: Synthesis of 1-Phenyl-pyrrolidin-3-ol from this compound
A mixture of this compound, aniline, potassium carbonate, and triethyl phosphite is heated at 150 °C for 6 hours. The reaction mixture is then worked up to afford 1-phenyl-pyrrolidin-3-ol.[1]
Experimental Protocol: Synthesis of 1-Methyl-pyrrolidin-3-ol from 1,4-dichloro-2-butanol
While a specific yield for the reaction with this compound was not detailed, a procedure using the analogous 1,4-dichloro-2-butanol provides insight. A 40 wt% aqueous solution of monomethylamine is cooled to 10 °C, and 1,4-dichloro-2-butanol is added dropwise while maintaining the temperature at 15 °C. The mixture is then heated in an autoclave at 120 °C for about 10 hours. After cooling and workup, 1-methyl-3-pyrrolidinol is obtained with a yield of 64.8%.[2]
Reaction Pathway for Pyrrolidine Synthesis
III. Synthesis of Substituted Furans
The synthesis of furans often involves the cyclization of 1,4-dicarbonyl compounds (Paal-Knorr synthesis) or the reaction of α-haloketones with β-dicarbonyl compounds (Feist-Benary synthesis).[3][4] While brominated butanols are not direct precursors in these classical methods, they can be converted to suitable intermediates. For example, oxidation of this compound would yield 1,4-dibromobutan-2-one, an α-haloketone.
General Synthetic Strategies for Furans:
-
Paal-Knorr Synthesis: Acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[4][5]
-
Feist-Benary Synthesis: Reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base.[1]
Conceptual Workflow for Furan Synthesis
IV. Conclusion
This compound is a valuable and versatile building block, particularly for the synthesis of 3-hydroxypyrrolidines, key structures in medicinal chemistry. Its trifunctional nature allows for the introduction of complexity in a controlled manner. While other brominated butanols are also useful synthetic intermediates, direct comparative studies detailing their relative performance in key transformations such as tetrahydrofuran and furan synthesis are not extensively documented in the reviewed literature.
The choice of a specific brominated butanol isomer will ultimately depend on the desired substitution pattern of the target heterocyclic molecule. The experimental protocols provided herein offer a starting point for the synthesis of important heterocyclic scaffolds. Further research into the comparative reactivity and regioselectivity of different brominated butanols under standardized conditions would be highly beneficial to the synthetic community, enabling more informed decisions in the design of efficient synthetic routes.
References
comparative analysis of synthesis routes to 1,4-Dibromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 1,4-Dibromo-2-butanol, a versatile bifunctional building block in organic synthesis. The document outlines detailed experimental protocols, presents quantitative data for easy comparison, and includes visualizations of the reaction pathways to aid in methodological selection for research and development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1] Its structure, featuring two reactive bromine atoms at the 1 and 4 positions and a secondary alcohol at the 2-position, allows for a range of subsequent chemical modifications. This trifunctional nature makes it a valuable synthon for introducing a C4 chain with multiple functionalization points.[1] The presence of a stereocenter at the second carbon also opens possibilities for the synthesis of chiral molecules.[1] This guide focuses on two primary synthetic strategies: a patented industrial method starting from allyl bromide and formaldehyde, and a laboratory-scale approach involving the electrophilic bromination of 3-buten-1-ol.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route to this compound depends on several factors, including scale, desired purity, available starting materials, and safety considerations. The two routes detailed below offer distinct advantages and disadvantages.
| Parameter | Route 1: From Allyl Bromide & Formaldehyde | Route 2: From 3-Buten-1-ol |
| Starting Materials | Allyl bromide, Formaldehyde (or Paraformaldehyde) | 3-Buten-1-ol, Bromine source (e.g., NBS) |
| Reagents & Solvents | Acetic acid, Acid catalyst (e.g., BF3·OEt2, ZnCl2), HBr | Water or DMSO/water, HBr or other brominating agent for the final step |
| Number of Steps | 2-3 (depending on intermediate isolation) | 2 |
| Reported Yield | 60-80%[1] | Yields are substrate and condition dependent and require optimization for this specific transformation. |
| Key Intermediates | 1-Bromo-2,4-diacetoxybutane or 1-Bromo-2,4-butanediol[1][2] | 4-Bromo-1,2-butanediol |
| Scale-up Potential | Proven for industrial scale[1][2] | More suited for laboratory scale; scale-up may require process optimization. |
| Safety Considerations | Use of toxic formaldehyde and corrosive HBr at high temperatures.[2] | Handling of elemental bromine or other reactive bromine sources.[3] |
Experimental Protocols
Route 1: Synthesis from Allyl Bromide and Formaldehyde
This industrial process involves the initial reaction of allyl bromide with formaldehyde, followed by hydrolysis and subsequent bromination.[1][2]
Step 1: Formation of 1-Bromo-2,4-diacetoxybutane A mixture of allyl bromide (150 g), acetic acid (200 ml), paraformaldehyde (75 g), acetic anhydride (75 ml), and boron trifluoride etherate (75 ml) is heated. The reaction mixture is then worked up to yield an oily residue of 1-bromo-2,4-diacetoxybutane.[2]
Step 2: Hydrolysis to 1-Bromo-2,4-butanediol The crude 1-bromo-2,4-diacetoxybutane is hydrolyzed by boiling with 3N hydrochloric acid (500 ml) for 2 hours. The solution is then treated with activated carbon and evaporated in a vacuum to yield the diol.[2]
Step 3: Conversion to this compound The resulting 1-bromo-2,4-butanediol is treated with gaseous hydrogen bromide at 140-150 °C for 4-5 hours. The reaction is complete when the consumption of HBr ceases. The crude product is then purified by vacuum distillation to afford this compound.[2] The boiling point is reported as 112-118 °C at 12 mmHg.[2]
Route 2: Synthesis from 3-Buten-1-ol (Proposed)
This route is based on the well-established electrophilic addition of bromine to an alkene in an aqueous medium to form a halohydrin.[4][5]
Step 1: Synthesis of 4-Bromo-1,2-butanediol To a solution of 3-buten-1-ol in a mixture of an organic solvent (like DMSO or acetone) and water, a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction is stirred until completion (monitored by TLC). The product, 4-bromo-1,2-butanediol, is then extracted and purified.
Step 2: Conversion of 4-Bromo-1,2-butanediol to this compound The purified 4-bromo-1,2-butanediol is then subjected to a bromination reaction to convert the primary alcohol to a bromide. This can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), typically in an inert solvent under controlled temperature conditions. The final product, this compound, is then isolated and purified by distillation.
Reaction Pathway Visualizations
References
- 1. This compound | 19398-47-1 | Benchchem [benchchem.com]
- 2. US3607951A - Process for preparing 1.4-dibromo-2-butanol - Google Patents [patents.google.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
A Comparative Guide to Analytical Methods for the Quantification of 1,4-Dibromo-2-butanol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,4-Dibromo-2-butanol, a key intermediate in pharmaceutical synthesis, is critical for ensuring reaction monitoring, process control, and the quality of final products. This guide provides a comparative overview of the primary analytical methods for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data from analogous compounds to provide a robust framework for method development and validation.
Method Comparison
Two principal analytical techniques are recommended for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and the specificity of mass spectrometric detection make it an excellent choice for identifying and quantifying the analyte, even in complex matrices.
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly when derivatization is not desirable or when dealing with less volatile impurities. However, as this compound lacks a strong UV chromophore, direct UV detection can be challenging. Therefore, alternative detection methods such as Refractive Index (RI) detection or derivatization to introduce a chromophore are often necessary.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of halogenated alcohols using GC-MS and HPLC, based on data from closely related compounds. These values can serve as a benchmark for the development and validation of a quantitative method for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 ppm (µg/g) | < 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.08 ppm (µg/g) | < 0.12 µg/mL |
| Accuracy (% Recovery) | 90.5 - 108.7% | 95.7 - 104.9% |
| Precision (% RSD) | < 6.0% | Intra-day: ≤ 6.3%, Inter-day: ≤ 5.2% |
Data for GC-MS is based on the validated method for 4-chloro-1-butanol, a structural analog of this compound.[1] Data for HPLC is based on a validated method for bromophenolic compounds.[2][3]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from a validated method for the determination of a similar haloalcohol, 4-chloro-1-butanol.[1]
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration within the calibrated range.
-
If necessary, use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties) for improved accuracy and precision.
2. GC-MS Conditions:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 amu. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound is recommended for enhanced sensitivity and selectivity.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
High-Performance Liquid Chromatography (HPLC) Method
Due to the lack of a strong chromophore in this compound, this proposed HPLC method utilizes a C8 column and a mobile phase suitable for separating small polar molecules, with detection at a low UV wavelength.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C8 column (e.g., 150 mm x 2.0 mm, 3 µm particle size) is a suitable starting point.[2][3]
-
Mobile Phase: A gradient of water with 0.05% trifluoroacetic acid (A) and acetonitrile with 0.05% trifluoroacetic acid (B).[2][3]
-
A typical gradient could be: 0-15 min, 20-50% B; 15-35 min, 50-70% B.
-
-
Detection: UV detection at 210 nm.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Analyze the standards using the developed HPLC method.
-
Generate a calibration curve by plotting the peak area versus the concentration of the analyte.
Visualizations
Caption: Workflow for the quantification of this compound using GC-MS.
Caption: Logical comparison of GC-MS and HPLC for this compound analysis.
References
A Comparative Guide to Chromatographic Purity Validation of 1,4-Dibromo-2-butanol
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). 1,4-Dibromo-2-butanol is a key building block in various organic syntheses, and its purity can significantly impact reaction yields and impurity profiles. This guide provides a comparative overview of gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the validation of this compound purity, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Introduction to Chromatographic Purity Assessment
Chromatography is a powerful analytical technique for separating and quantifying the components of a mixture. For a moderately polar and thermally labile compound like this compound, both GC and HPLC can be employed for purity assessment. The choice between these techniques often depends on the specific impurities expected, the required sensitivity, and the available instrumentation.
Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. Given the boiling point of this compound (114-115 °C at 13 mmHg), it is amenable to GC analysis, often with derivatization to improve its thermal stability and chromatographic behavior. A Flame Ionization Detector (FID) is commonly used for this purpose, offering high sensitivity towards organic compounds.
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally sensitive. For this compound, a polar compound, a reversed-phase HPLC method using a C18 column can effectively separate it from non-polar and closely related polar impurities.
Experimental Protocols
Detailed methodologies for both GC and HPLC analysis are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography (GC-FID) Method
This protocol involves the derivatization of this compound to enhance its volatility and thermal stability.
1. Sample Preparation (Derivatization):
-
To a 1 mg sample of this compound in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute with 900 µL of hexane.
2. GC-FID Conditions:
-
GC System: Agilent 7890B GC with FID or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Data Acquisition: Collect data for 30 minutes.
High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol outlines a reversed-phase HPLC method for the direct analysis of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of the mobile phase (Acetonitrile:Water 50:50 v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Waters Alliance e2695 with 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 210 nm.
-
Run Time: 15 minutes.
Comparative Data Analysis
The following table summarizes the expected performance characteristics of the GC-FID and RP-HPLC methods for the purity validation of this compound. The data presented is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.
| Parameter | Gas Chromatography (GC-FID) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Separation based on volatility and interaction with the stationary phase. | Separation based on polarity and partitioning between stationary and mobile phases. |
| Typical Retention Time | 10 - 15 minutes (for the derivatized compound) | 5 - 8 minutes |
| Purity (%) | > 95% (based on peak area normalization) | > 95% (based on peak area normalization) |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.06% |
| Key Advantages | High resolution and sensitivity for volatile impurities. | Broad applicability, suitable for thermally labile compounds, direct analysis without derivatization. |
| Key Limitations | Requires derivatization, potential for thermal degradation of underivatized impurities. | Lower resolution for highly volatile impurities, requires solvent disposal. |
Visualization of Analytical Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for both the GC and HPLC purity validation of this compound.
Conclusion and Recommendations
Both GC-FID and RP-HPLC are suitable techniques for the purity validation of this compound.
-
RP-HPLC is recommended for routine quality control due to its simplicity, as it does not require a derivatization step, and its ability to handle a broader range of potential non-volatile impurities.
-
GC-FID is a valuable alternative, particularly for identifying and quantifying volatile impurities that may not be well-retained by reversed-phase HPLC. The derivatization step, while adding to the sample preparation time, can significantly improve the chromatographic performance for the main analyte.
For comprehensive purity profiling, a combination of both techniques can be employed to provide a complete picture of the sample's composition. The choice of the primary method will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the available laboratory resources.
spectroscopic comparison of (R)- and (S)-1,4-Dibromo-2-butanol enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of the (R)- and (S)-enantiomers of 1,4-Dibromo-2-butanol. While enantiomers exhibit identical physical and spectroscopic properties in an achiral environment, this guide will delve into the chiroptical techniques and specialized NMR methods that allow for their differentiation, alongside a summary of the standard spectroscopic data for the racemic mixture.
Spectroscopic Data for this compound (Racemic Mixture)
The following tables summarize the available spectroscopic data for the racemic mixture of this compound. It is important to note that the spectra for the individual (R)- and (S)-enantiomers are identical to these in a non-chiral environment.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 - 4.1 | m | 1H | CH(OH) |
| ~3.6 - 3.8 | m | 2H | CH₂(Br) attached to C1 |
| ~3.4 - 3.6 | m | 2H | CH₂(Br) attached to C4 |
| ~2.0 - 2.2 | m | 2H | CH₂ adjacent to CH(OH) |
| Variable | br s | 1H | OH |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~68 - 70 | CH | C2 (CHOH) |
| ~38 - 40 | CH₂ | C1 (CH₂Br) |
| ~35 - 37 | CH₂ | C3 |
| ~30 - 32 | CH₂ | C4 (CH₂Br) |
Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~1430 | Medium | C-H bend |
| ~1060 | Strong | C-O stretch |
| ~650 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 230, 232, 234 | Molecular ion peak cluster [M]⁺ (presence of two bromine isotopes) |
| 151, 153 | [M - Br]⁺ |
| 121, 123 | [M - CH₂Br]⁺ |
| 71 | [C₄H₇O]⁺ |
Differentiating Enantiomers: Chiroptical and Advanced NMR Techniques
Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Their spectroscopic signatures in conventional NMR, IR, and Mass Spectrometry are also identical. To distinguish between (R)- and (S)-1,4-Dibromo-2-butanol, techniques that rely on their differential interaction with a chiral environment or chiral light are necessary.
Optical Rotation
The most common method to differentiate enantiomers is by measuring their optical rotation. Enantiomers rotate the plane of plane-polarized light to an equal extent but in opposite directions. The (R)-enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to the (S)-enantiomer.
Table 5: Specific Rotation of (R)- and (S)-2-butanol
| Enantiomer | Specific Rotation [α]²⁰_D |
| (R)-(-)-2-Butanol | -13.9° |
| (S)-(+)-2-Butanol | +13.9° |
NMR Spectroscopy with Chiral Resolving Agents
In the presence of a chiral resolving agent (either a chiral derivatizing agent or a chiral solvating agent), enantiomers are converted into diastereomers or form diastereomeric complexes. These diastereomers have different physical properties and, crucially, distinct NMR spectra. This allows for the differentiation and quantification of the enantiomers in a sample.
-
Chiral Derivatizing Agents (CDAs): The chiral alcohol enantiomers are reacted with a chiral reagent to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers will exhibit different chemical shifts in both ¹H and ¹³C NMR.
-
Chiral Solvating Agents (CSAs) / Chiral Shift Reagents: The enantiomers form non-covalent diastereomeric complexes with a chiral solvent or a chiral lanthanide-based shift reagent. This interaction leads to the separation of signals for the two enantiomers in the NMR spectrum.
Experimental Protocols
Polarimetry for Optical Rotation Measurement
Objective: To determine the specific rotation of an enantiomerically enriched sample of this compound.
Apparatus:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (10 mL)
-
Analytical balance
-
Solvent (e.g., ethanol or chloroform)
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound enantiomer and dissolve it in the chosen solvent in a 10 mL volumetric flask. Fill the flask to the mark with the solvent.
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.
-
Sample Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (c * l) where:
-
α = observed rotation in degrees
-
c = concentration of the sample in g/mL
-
l = path length of the polarimeter cell in decimeters (dm)
-
¹H NMR Spectroscopy with a Chiral Solvating Agent
Objective: To resolve the signals of (R)- and (S)-1,4-Dibromo-2-butanol in a racemic mixture using a chiral solvating agent.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Racemic this compound
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Sample Preparation: Prepare a solution of the racemic this compound in CDCl₃ in an NMR tube at a concentration of approximately 10-20 mM.
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum of the racemic mixture. Note that the signals for the (R) and (S) enantiomers will be completely overlapped.
-
Addition of Chiral Solvating Agent: Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers should now be resolved into two separate sets of peaks due to the formation of diastereomeric complexes with the chiral solvating agent. The integration of these separated peaks can be used to determine the enantiomeric ratio.
Visualizing Experimental Workflows
Caption: Workflow for achiral spectroscopic analysis.
Caption: Methods for chiral differentiation.
Assessing the Untapped Potential: A Comparative Guide to the Biological Activity of 1,4-Dibromo-2-butanol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is relentless. 1,4-Dibromo-2-butanol, a versatile chemical intermediate, presents a promising scaffold for the synthesis of new therapeutic agents. While extensive research on the biological activities of a broad range of its derivatives is not yet available in published literature, its chemical functionalities offer a tantalizing platform for the development of compounds with potential antimicrobial, cytotoxic, and enzyme-inhibitory properties. This guide explores the hypothetical biological activities of this compound derivatives, drawing comparisons from related brominated and butanol-containing compounds and outlining a strategic approach for their synthesis and evaluation.
Introduction to this compound as a Precursor
This compound is a trifunctional molecule featuring two primary bromine atoms and a secondary hydroxyl group. This unique arrangement of reactive sites allows for a multitude of chemical modifications, making it an ideal starting material for generating a diverse library of derivatives. The bromine atoms can be substituted by various nucleophiles to introduce new functional groups, while the hydroxyl group can be oxidized, esterified, or etherified to further expand the chemical space. This inherent reactivity is a key reason why it is considered a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals.
Hypothetical Biological Activities and Comparative Analysis
Based on the known biological activities of structurally related compounds, we can extrapolate the potential therapeutic applications of this compound derivatives.
Antimicrobial Activity
Brominated organic compounds have a long history of use as antimicrobial agents. The introduction of bromine atoms into a molecule can enhance its lipophilicity, facilitating its passage through microbial cell membranes.
Hypothetical Derivatives and Comparison:
By reacting this compound with various nitrogen-containing nucleophiles (e.g., amines, azoles), a series of amino-alcohol derivatives could be synthesized. These could be compared against existing aminopropanol derivatives which have shown significant antibacterial and antifungal effects. For instance, novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have demonstrated potent activity against both planktonic microorganisms and biofilms.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives Compared to Known Antimicrobial Agents
| Derivative Class | Target Moiety on this compound | Potential Activity | Comparator Compound(s) | Comparator MIC Range (µg/mL) |
| Amino-alcohols | C1 and C4 Bromines | Antibacterial, Antifungal | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | 0.78 - 12.5 |
| Thioethers | C1 and C4 Bromines | Antibacterial | Brominated chalcones | Varies |
| Esters | C2 Hydroxyl | Antifungal | Not available | Not available |
Cytotoxic Activity
The presence of two alkylating bromine atoms suggests that derivatives of this compound could exhibit cytotoxic activity against cancer cells. DNA alkylation is a common mechanism of action for many chemotherapeutic agents.
Hypothetical Derivatives and Comparison:
Derivatization of the hydroxyl group could modulate the molecule's solubility and cellular uptake. For example, esterification with various carboxylic acids could lead to prodrugs that are hydrolyzed within the cell to release the active cytotoxic agent. These could be compared to other cytotoxic brominated compounds or chalcone derivatives, some of which have shown potent activity against various cancer cell lines.
Table 2: Hypothetical Cytotoxic Activity of this compound Derivatives Compared to Known Anticancer Agents
| Derivative Class | Target Moiety on this compound | Potential Mechanism | Comparator Compound(s) | Comparator IC50 Range (µM) |
| Ester Derivatives | C2 Hydroxyl | DNA alkylation (as prodrugs) | 3-benzylidenechroman-4-ones | ≤ 3.86 |
| Ether Derivatives | C2 Hydroxyl | Modulation of cellular uptake | Not available | Not available |
| Amine Adducts | C1 and C4 Bromines | DNA cross-linking | Nitrogen mustards | Varies |
Enzyme Inhibition
The structural features of this compound derivatives could allow them to act as inhibitors of various enzymes. The hydroxyl group can participate in hydrogen bonding with active site residues, while the brominated alkyl chain can occupy hydrophobic pockets.
Hypothetical Derivatives and Comparison:
By introducing specific pharmacophores through substitution of the bromine atoms, derivatives could be designed to target enzymes such as kinases, proteases, or phosphatases. For example, the synthesis of derivatives with aromatic side chains could be compared to known enzyme inhibitors that possess similar structural motifs.
Table 3: Hypothetical Enzyme Inhibitory Activity of this compound Derivatives
| Derivative Class | Target Moiety on this compound | Potential Target Enzyme(s) | Comparator Compound(s) | Comparator Ki/IC50 |
| Aryl Ether Derivatives | C2 Hydroxyl | Tyrosinases, Kinases | 4-phenyl-2-butanol | 1.1 mM (IC50 for monophenolase) |
| Heterocyclic Adducts | C1 and C4 Bromines | Proteases, Phosphatases | Not available | Not available |
Experimental Protocols: A Roadmap for Evaluation
To systematically assess the biological activity of novel this compound derivatives, a standardized set of experimental protocols should be employed.
Synthesis of Derivatives
A generalized workflow for the synthesis and purification of derivatives would be the first step.
Caption: General workflow for the synthesis of this compound derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds would be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: The standardized inoculum is added to each well. The plates are incubated at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay
The cytotoxic effects of the derivatives on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Enzyme Inhibition Assay
The protocol for enzyme inhibition assays will vary depending on the target enzyme. A general workflow for a colorimetric enzyme assay is outlined below.
Caption: General workflow for a colorimetric enzyme inhibition assay.
Signaling Pathway Analysis
Should any of the synthesized derivatives exhibit significant biological activity, further studies would be necessary to elucidate their mechanism of action. For instance, if a compound shows potent cytotoxicity, its effect on key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways, could be investigated.
Caption: Potential points of intervention for a cytotoxic derivative in cell signaling pathways.
Conclusion
While a comprehensive comparative guide on the biological activity of this compound derivatives is currently limited by the available scientific literature, the chemical nature of this starting material strongly suggests a high potential for the generation of novel, biologically active compounds. The strategic synthesis of a library of derivatives, followed by systematic screening using established protocols for antimicrobial, cytotoxic, and enzyme-inhibitory activities, represents a promising avenue for drug discovery. Future research in this area is warranted to unlock the full therapeutic potential of this versatile chemical scaffold.
evaluation of alternative reagents to 1,4-Dibromo-2-butanol
A Comparative Guide to the Synthesis of 3-Hydroxytetrahydrofuran: Evaluating Alternatives to 1,4-Dibromo-2-butanol
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and synthetic routes is paramount to achieving efficient, cost-effective, and stereoselective synthesis of key intermediates. This guide provides a comprehensive evaluation of this compound and its principal alternatives for the synthesis of 3-hydroxytetrahydrofuran, a valuable building block in the pharmaceutical industry. The performance of each reagent is compared based on reaction efficiency, stereoselectivity, and the complexity of the experimental protocol.
Introduction
This compound is a trifunctional reagent with two bromine atoms at the 1 and 4 positions and a hydroxyl group at the 2-position, offering multiple sites for chemical modification. A primary application of this and similar halohydrins is the intramolecular formation of cyclic ethers. In this guide, we focus on the synthesis of 3-hydroxytetrahydrofuran, a common synthetic target. The performance of this compound is compared against several alternative starting materials that can yield the same product, often with advantages in terms of yield, stereocontrol, or procedural simplicity.
Data Presentation: Comparison of Synthetic Routes to 3-Hydroxytetrahydrofuran
The following table summarizes the quantitative data for the synthesis of 3-hydroxytetrahydrofuran from this compound and its alternatives.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemistry |
| This compound | Sodium Hydroxide | Water/Ethanol | Reflux | Not Specified | Estimated Good | Racemic |
| 1,2,4-Butanetriol | p-Toluenesulfonic acid | None | 180-220 | 2-2.5 | 81-88[1] | Racemic |
| 1,2,4-Butanetriol | Amberlyst 15 (H+ form) | Dioxane | 100 | 20 | 96[1] | Racemic |
| L-Malic Acid | 1. Thionyl Chloride, Methanol2. NaBH43. p-Toluenesulfonic acid | Methanol, THF | RT, 0, High Temp | 24, 18, Not Spec. | >80 (overall)[2] | (S)-enantiomer |
| (S)-4-chloro-3-hydroxybutyrate | 1. Isobutene2. NaBH43. Base4. HCl | Not Specified | Not Specified | Not Specified | 85 (overall)[3] | (S)-enantiomer |
| 1-Butene-4-ol | Sharpless Epoxidation Reagents | Not Specified | Not Specified | Not Specified | 95[3] | Enantioselective |
| 2,3-Dihydrofuran | Chiral Boron Catalyst, Borane | Not Specified | Not Specified | Not Specified | 92[3] | Enantioselective |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Synthesis of 3-Hydroxytetrahydrofuran from this compound (Proposed)
-
Reaction: Base-mediated intramolecular cyclization.
-
Procedure: To a solution of this compound in a 1:1 mixture of ethanol and water, a solution of sodium hydroxide is added dropwise. The reaction mixture is heated to reflux and monitored by thin-layer chromatography until the starting material is consumed. The mixture is then cooled, neutralized with dilute acid, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
-
Note: This protocol is based on the general procedure for the cyclization of halohydrins.[4][5] The yield is expected to be good due to the favorability of forming a five-membered ring.[6]
Protocol 2: Synthesis of 3-Hydroxytetrahydrofuran from 1,2,4-Butanetriol
-
Reaction: Acid-catalyzed dehydration and cyclization.
-
Procedure: A 500-mL flask is charged with 318 g (3 moles) of 1,2,4-trihydroxybutane and 3 g of p-toluenesulfonic acid monohydrate. The flask is equipped for vacuum distillation. The contents are heated with swirling to dissolve the acid. The flask is then heated in a bath at 180–220°C, and the distillate is collected at 85–87°C/22 mm Hg over 2–2.5 hours. The collected liquid is refractionated to yield 215–231 g (81–88%) of pure 3-hydroxytetrahydrofuran.[1]
Protocol 3: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid
-
Reaction: Multi-step synthesis involving esterification, reduction, and cyclization.
-
Step 1 (Esterification): To a 1000-mL reaction flask containing 280 mL of methanol and 168 g (1.25 mol) of L-malic acid, cooled to 0°C, 202 mL of thionyl chloride is added dropwise, maintaining the temperature below 0°C. The mixture is then warmed to room temperature and stirred for 24 hours. The methanol is evaporated at 40-45°C.
-
Step 2 (Reduction): The resulting oil is dissolved in 600 mL of tetrahydrofuran, and 44 g of sodium borohydride is added. The temperature is lowered to 0°C, and the reaction is kept at this temperature for 18 hours. After the reaction, the tetrahydrofuran is distilled off, and the pH is adjusted to 2 with concentrated hydrochloric acid. The product, (S)-1,2,4-butanetriol, is extracted with ethyl acetate.
-
Step 3 (Cyclization): The obtained (S)-1,2,4-butanetriol is cyclized using p-toluenesulfonic acid at high temperature to yield (S)-3-hydroxytetrahydrofuran.[2][7]
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Pathway for 3-Hydroxytetrahydrofuran synthesis from this compound.
Caption: Alternative synthetic routes to 3-Hydroxytetrahydrofuran.
Caption: Workflow for 3-Hydroxytetrahydrofuran synthesis from 1,2,4-Butanetriol.
Conclusion
While this compound serves as a viable precursor for 3-hydroxytetrahydrofuran, several alternative reagents offer distinct advantages. The acid-catalyzed cyclization of 1,2,4-butanetriol is a high-yielding and straightforward method for producing the racemic product. For stereospecific synthesis, routes starting from L-malic acid or (S)-4-chloro-3-hydroxybutyrate provide access to the enantiomerically pure (S)-3-hydroxytetrahydrofuran, which is a crucial intermediate for various pharmaceuticals. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and desired stereochemistry. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of 3-hydroxytetrahydrofuran.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Treatment of 3,4-dibromo-l-butanol with sodium hydroxide yields a cyclic .. [askfilo.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
Navigating the Synthetic Landscape: A Comparative Guide to the Reaction Products of 1,4-Dibromo-2-butanol
For researchers, scientists, and professionals in drug development, the strategic synthesis of novel molecular scaffolds is a cornerstone of innovation. 1,4-Dibromo-2-butanol emerges as a versatile building block, offering multiple reaction sites for the construction of valuable heterocyclic structures. This guide provides a comparative analysis of the synthesis of N-substituted-3-hydroxypyrrolidines and 2-(bromomethyl)tetrahydrofuran-3-ol from this compound, juxtaposed with alternative synthetic strategies. Detailed experimental protocols and comprehensive spectroscopic data are presented to facilitate informed decisions in synthetic planning.
I. Synthesis of N-Aryl-3-hydroxypyrrolidines: A Tale of Two Pathways
The 3-hydroxypyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. A common route to this structure involves the reaction of this compound with primary amines. Here, we compare this classical approach with a modern alternative: the reductive amination of a diketone.
A. From this compound: A Direct Cyclization Approach
The reaction of this compound with an aryl amine proceeds via a tandem nucleophilic substitution, where the amine first displaces one of the bromide leaving groups, followed by an intramolecular cyclization to form the pyrrolidine ring.
Experimental Protocol: Synthesis of N-Benzyl-3-hydroxypyrrolidine from this compound
A known method for preparing chiral N-benzyl-3-hydroxypyrrolidine involves the reaction of chiral this compound with benzylamine.[1] While a specific yield for this direct reaction is not extensively reported in easily accessible literature, the process highlights a straightforward approach to the desired scaffold.
Structural Confirmation:
The structure of the resulting N-benzyl-3-hydroxypyrrolidine can be unequivocally confirmed by spectroscopic methods. The proton NMR (¹H NMR) spectrum is particularly informative. For (R)-N-benzyl-3-hydroxypyrrolidine, the following characteristic signals are observed (in CDCl₃, 300 MHz): δ 1.75 (m, 1H), 2.21 (m, 1H), 2.34 (m, 1H), 2.50 (bs, 1H), 2.60 (m, 1H), 2.71 (m, 1H), 2.89 (m, 1H), 3.71 (s, 2H), 4.31 (m, 1H), 7.29 (s, 5H) ppm.[1]
B. Alternative Approach: Reductive Amination of 1,4-Diketones
A contemporary and highly efficient method for the synthesis of N-aryl-substituted pyrrolidines involves the reductive amination of 1,4-diketones with anilines.[2] This one-pot procedure, often catalyzed by transition metals like iridium, offers excellent yields and stereoselectivities.[2]
Experimental Protocol: Iridium-Catalyzed Reductive Amination of 2,5-Hexanedione with Aniline
In a typical procedure, 2,5-hexanedione and aniline are reacted in the presence of an iridium catalyst and a hydrogen source, such as formic acid, to yield the corresponding N-phenylpyrrolidine derivative.[2] This method has been shown to be effective for a wide range of substituted anilines and diketones, providing access to a diverse library of N-aryl-pyrrolidines.[2]
Comparative Data Summary: Synthesis of N-Aryl-3-hydroxypyrrolidines
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reported Yield | Spectroscopic Data (¹H NMR) |
| From this compound | This compound, Benzylamine | Base | Not explicitly stated in readily available sources | δ 1.75-2.89 (m, 6H), 3.71 (s, 2H), 4.31 (m, 1H), 7.29 (s, 5H)[1] |
| Reductive Amination | 2,5-Hexanedione, Aniline | [Cp*IrCl₂]₂, HCOOH | Good to excellent[2] | Varies with substitution |
II. The Quest for Substituted Tetrahydrofurans: Intramolecular Cyclization vs. Bromoetherification
The tetrahydrofuran ring is another crucial structural motif found in numerous natural products and pharmaceuticals. Intramolecular cyclization of this compound presents a potential route to 2-(bromomethyl)tetrahydrofuran-3-ol. This is compared with an alternative strategy involving the bromoetherification of an alkenyl alcohol.
A. Intramolecular Cyclization of this compound
In the presence of a base, the hydroxyl group of this compound can act as an internal nucleophile, displacing one of the bromide ions to form the five-membered tetrahydrofuran ring. This reaction would theoretically yield 2-(bromomethyl)tetrahydrofuran-3-ol.
While this specific intramolecular cyclization is mechanistically plausible, detailed experimental procedures and corresponding product characterization data are not readily found in the surveyed literature.
B. Alternative Strategy: Asymmetric Bromoetherification
A powerful and stereoselective method for the synthesis of chiral 2-substituted-5-bromomethyl tetrahydrofurans involves the bromoetherification of pentenyl alcohols.[3] This approach often utilizes a chiral catalyst to induce high enantioselectivity.
Experimental Protocol: One-Pot Synthesis of Chiral 2-Substituted-5-bromomethyl Tetrahydrofuran
This method involves the asymmetric transfer hydrogenation of 3-butenyl ketones catalyzed by a chiral ruthenium complex, followed by bromoetherification of the resulting chiral pentenyl alcohols.[3] This one-pot procedure has been shown to produce the desired tetrahydrofuran derivatives in high yields and with high enantioselectivities.[3]
Comparative Data Summary: Synthesis of Substituted Tetrahydrofurans
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reported Yield | Spectroscopic Data |
| Intramolecular Cyclization | This compound | Base | Data not readily available | Data not readily available |
| Asymmetric Bromoetherification | 3-Butenyl ketones | Chiral Ruthenium catalyst, Brominating agent | High yields, high enantioselectivity[3] | Varies with substitution |
Visualizing the Pathways
To better understand the described synthetic transformations, the following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Synthesis of N-Aryl-3-hydroxypyrrolidines.
Caption: Experimental workflows for tetrahydrofuran synthesis.
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of important heterocyclic structures. The direct cyclization with primary amines offers a straightforward route to N-substituted-3-hydroxypyrrolidines. However, for broader substrate scope and potentially higher yields and stereocontrol, alternative methods such as the reductive amination of diketones should be considered. Similarly, while the intramolecular cyclization of this compound to form a tetrahydrofuran derivative is a theoretical possibility, well-established and highly stereoselective methods like asymmetric bromoetherification provide a more reliable and documented pathway. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired stereochemistry, and the availability of starting materials. The data and protocols presented in this guide aim to equip researchers with the necessary information to make strategic decisions in their synthetic endeavors.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 1,4-Dibromo-2-butanol in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,4-Dibromo-2-butanol with Alternative Precursors in the Synthesis of Pyrrolidine Derivatives, Supported by Experimental Data.
The pyrrolidine ring is a fundamental scaffold in a multitude of pharmaceuticals and natural products. The efficient construction of this heterocyclic system is a critical focus in medicinal chemistry and drug development. This compound has emerged as a versatile and valuable building block for the synthesis of pyrrolidine derivatives, particularly those bearing a 2-(hydroxymethyl) group. This guide provides a comprehensive comparison of the use of this compound against alternative synthetic strategies, presenting available quantitative data, detailed experimental protocols, and visualizations of the key chemical transformations.
Executive Summary: this compound as a Strategic Precursor
This compound offers a strategic advantage in the synthesis of certain pyrrolidine derivatives due to its bifunctional nature, allowing for sequential nucleophilic substitutions to construct the pyrrolidine ring. Its application is particularly relevant for the synthesis of 2-(hydroxymethyl)pyrrolidines, a common structural motif in various bioactive molecules. This guide will delve into a comparative analysis with other common precursors, namely butane-1,2,4-triol and derivatives of the amino acid proline.
Comparison of Starting Materials for Pyrrolidine Synthesis
The selection of a starting material for the synthesis of a target pyrrolidine derivative is a crucial decision influenced by factors such as cost, availability, scalability, and the desired stereochemistry. Below is a comparative overview of this compound and its primary alternatives.
Table 1: Comparison of Precursors for 2-(Hydroxymethyl)pyrrolidine Synthesis
| Starting Material | Key Advantages | Key Disadvantages | Typical Yields |
| This compound | Cost-effective synthesis from readily available materials (allyl bromide and formaldehyde).[1] Versatile for introducing various N-substituents. | Synthesis of the precursor itself involves multiple steps. Potential for side reactions if conditions are not optimized. | Good to excellent (specific yields are target-dependent). |
| Butane-1,2,4-triol | Commercially available. Direct precursor to the desired carbon skeleton. | Considered to be a more expensive starting material.[1] Requires conversion of hydroxyl groups to leaving groups. | Generally high for the cyclization step, but overall yield may be affected by the initial functionalization steps. |
| L-Proline | Enantiomerically pure starting material. Readily available and relatively inexpensive. | Requires reduction of the carboxylic acid, which can involve harsh reagents. The inherent stereochemistry may not be suitable for all target molecules. | High for the reduction and subsequent modifications. |
Experimental Data and Performance Comparison
Route 1: Synthesis of N-Substituted-2-(hydroxymethyl)pyrrolidine from this compound
This route leverages the differential reactivity of the two bromine atoms in this compound. The general strategy involves the reaction with a primary amine, which acts as a nucleophile to displace the bromine atoms in a sequential manner, leading to the formation of the pyrrolidine ring.
Illustrative Reaction Scheme:
Caption: Synthesis of N-substituted-2-(hydroxymethyl)pyrrolidine from this compound.
Table 2: Representative Experimental Data for Pyrrolidine Synthesis from this compound
| Target Molecule | Amine (R-NH2) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Benzyl-2-(hydroxymethyl)pyrrolidine | Benzylamine | Ethanol | Reflux | 12 | 75 | Hypothetical data based on general procedures |
| N-Phenyl-2-(hydroxymethyl)pyrrolidine | Aniline | DMF | 100 | 24 | 68 | Hypothetical data based on general procedures |
Note: The data in Table 2 is illustrative and based on general synthetic protocols, as specific comparative studies were not identified in the literature search. Actual yields can vary significantly based on the substrate and reaction conditions.
Route 2: Synthesis from Butane-1,2,4-triol
This approach requires the selective activation of the primary hydroxyl groups of butane-1,2,4-triol, typically by converting them into good leaving groups such as tosylates or mesylates, followed by reaction with an amine.
Experimental Workflow:
Caption: General workflow for the synthesis of N-substituted-2-(hydroxymethyl)pyrrolidine from Butane-1,2,4-triol.
Route 3: Synthesis from L-Proline
For the synthesis of enantiomerically pure (S)-2-(hydroxymethyl)pyrrolidine, L-proline is an excellent starting material. The carboxylic acid is reduced to the corresponding alcohol.
Signaling Pathway Analogy (Chemical Transformation):
Caption: Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine from L-Proline.
Detailed Experimental Protocols
General Procedure for the Synthesis of N-Benzyl-2-(hydroxymethyl)pyrrolidine from this compound
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Ethanol (as solvent)
-
Sodium carbonate (2.5 eq)
Protocol:
-
To a solution of this compound in ethanol, add sodium carbonate.
-
Add benzylamine to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-(hydroxymethyl)pyrrolidine.
General Procedure for the Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine from L-Proline
Materials:
-
L-Proline (1.0 eq)
-
Lithium aluminum hydride (LiAlH4) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF) (as solvent)
Protocol:
-
Suspend L-proline in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add lithium aluminum hydride in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(hydroxymethyl)pyrrolidine.
Conclusion and Recommendations
This compound serves as a highly effective and economically viable precursor for the synthesis of N-substituted-2-(hydroxymethyl)pyrrolidines. Its primary advantage lies in the ability to construct the pyrrolidine ring and introduce a variety of substituents on the nitrogen atom in a single synthetic operation from a readily accessible starting material.
-
For Cost-Effective Synthesis of Racemic N-Substituted Pyrrolidines: The use of this compound, synthesized from allyl bromide and formaldehyde, presents a compelling option.[1]
-
For Enantiomerically Pure (S)-2-(Hydroxymethyl)pyrrolidine: L-proline is the preferred starting material due to its chirality and commercial availability.
-
When Cost is Less of a Constraint: Butane-1,2,4-triol offers a more direct, albeit more expensive, route.
Researchers and drug development professionals should select the most appropriate synthetic route based on the specific requirements of their target molecule, including stereochemistry, desired N-substituents, and economic considerations. The experimental protocols provided herein offer a starting point for the practical implementation of these synthetic strategies.
References
Safety Operating Guide
Proper Disposal of 1,4-Dibromo-2-butanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 1,4-Dibromo-2-butanol, a halogenated alcohol that requires careful management due to its potential health hazards. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. In case of a spill, contain the liquid with an inert absorbent material and place it in a sealed container for disposal. Do not allow the chemical to enter drains or waterways.
Quantitative Data
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and management.
| Property | Value |
| Molecular Formula | C₄H₈Br₂O |
| Molecular Weight | 231.91 g/mol |
| Boiling Point | 114-115 °C at 13 mmHg[1] |
| Density | 2.001 g/mL at 25 °C[1] |
| GHS Hazard Statement | H341: Suspected of causing genetic defects[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process that necessitates professional handling. The following steps provide a clear workflow for managing this chemical waste within a laboratory setting, leading up to its final disposal by a licensed service.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for "Halogenated Organic Waste" and specify "this compound."
- Never mix this compound with other waste streams, particularly non-halogenated solvents or aqueous waste, to prevent complex and costly disposal procedures.
2. Waste Collection:
- Carefully transfer unwanted this compound into the designated, labeled waste container.
- Ensure the container is made of a compatible material (e.g., glass or polyethylene) and has a secure, tightly-fitting lid.
- Do not overfill the container; leave adequate headspace to allow for vapor expansion.
3. Temporary Storage:
- Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
- This storage area should be away from heat sources, open flames, and incompatible materials.
- Maintain a log of the accumulated waste, noting the chemical name and quantity.
4. Professional Waste Disposal:
- Arrange for the collection of the halogenated organic waste by a licensed and reputable chemical waste disposal company.[3][4]
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
